molecular formula C9H11BO4 B175019 (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid CAS No. 158429-38-0

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Cat. No.: B175019
CAS No.: 158429-38-0
M. Wt: 193.99 g/mol
InChI Key: MOBGLFACQCDFEQ-UHFFFAOYSA-N
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Description

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11BO4 and its molecular weight is 193.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxycarbonyl-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBGLFACQCDFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623193
Record name [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158429-38-0
Record name [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 158429-38-0

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable methoxycarbonyl group, makes it a valuable reagent in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules, with a focus on its role in palladium-catalyzed cross-coupling reactions. A representative application in the synthesis of angiotensin II receptor antagonists is detailed, including the relevant biological signaling pathway.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. While specific experimental data for this exact compound is not widely published, data from structurally similar compounds and its pinacol ester derivative provide valuable insights into its properties.

PropertyValueSource/Notes
CAS Number 158429-38-0-
Molecular Formula C₉H₁₁BO₄[1]
Molecular Weight 193.99 g/mol [1]
IUPAC Name This compound-
Melting Point Estimated 169-174 °CBased on the closely related 4-methoxy-2-methylphenylboronic acid[2]
Solubility Soluble in methanol, DMF, THF; poorly soluble in waterGeneral solubility for phenylboronic acids
Pinacol Ester CAS 473596-87-1[3][4][5][6]
Pinacol Ester Formula C₁₅H₂₁BO₄[3][4][5][6]
Pinacol Ester MW 276.14 g/mol [3][4][5][6]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 4-bromo-3-methylbenzoic acid. The first step is the esterification of the carboxylic acid, followed by a lithiation-borylation reaction to introduce the boronic acid group.

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-3-methylbenzoate

This procedure is adapted from standard esterification methods.

  • Materials: 4-bromo-3-methylbenzoic acid, methanol (anhydrous), sulfuric acid (concentrated).

  • Procedure:

    • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-3-methylbenzoate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound via Lithiation-Borylation

This protocol is based on established lithiation-borylation procedures for aryl halides.[2][7][8][9]

  • Materials: Methyl 4-bromo-3-methylbenzoate, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, triisopropyl borate.

  • Procedure:

    • Dissolve methyl 4-bromo-3-methylbenzoate (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

    • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C and stir for 1 hour.

    • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Lithiation-Borylation 4-bromo-3-methylbenzoic_acid 4-Bromo-3-methylbenzoic acid MeOH_H2SO4 MeOH, H₂SO₄ Reflux 4-bromo-3-methylbenzoic_acid->MeOH_H2SO4 Methyl_4-bromo-3-methylbenzoate Methyl 4-bromo-3-methylbenzoate MeOH_H2SO4->Methyl_4-bromo-3-methylbenzoate nBuLi 1. n-BuLi, THF, -78°C Methyl_4-bromo-3-methylbenzoate->nBuLi B(OiPr)3 2. B(O-iPr)₃ nBuLi->B(OiPr)3 H3O_plus 3. H₃O⁺ B(OiPr)3->H3O_plus Target_Compound (4-(Methoxycarbonyl)-2- methylphenyl)boronic acid H3O_plus->Target_Compound

Synthesis of this compound.

Application in the Synthesis of Bioactive Molecules: A Case Study of Angiotensin II Receptor Antagonists

Phenylboronic acids are instrumental in the synthesis of numerous pharmaceuticals, primarily through the Suzuki-Miyaura cross-coupling reaction. A prominent class of drugs synthesized using this methodology are the "sartans," which are angiotensin II receptor antagonists used to treat hypertension.[10][11][12][13][14] While various substituted phenylboronic acids are employed in the industrial synthesis of drugs like Telmisartan, this compound serves as a representative and highly relevant building block for constructing the core biphenyl structure of these molecules.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling to form a key biphenyl intermediate, adapted from literature procedures for the synthesis of Telmisartan.[10][11][12]

  • Materials: this compound (1.0 eq), an appropriate aryl bromide (e.g., a substituted bromobenzimidazole derivative) (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., 2M aqueous sodium carbonate), and a suitable solvent (e.g., a mixture of toluene and water).

  • Procedure:

    • In a reaction vessel, combine this compound and the aryl bromide.

    • Add the solvent mixture (e.g., toluene/water 4:1).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst and the aqueous base to the reaction mixture.

    • Heat the reaction to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired biphenyl compound.

Suzuki_Coupling Boronic_Acid (4-(Methoxycarbonyl)-2- methylphenyl)boronic acid Reaction_Conditions Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene/H₂O, Reflux Boronic_Acid->Reaction_Conditions Aryl_Bromide Aryl Bromide (e.g., Bromobenzimidazole derivative) Aryl_Bromide->Reaction_Conditions Biphenyl_Product Biphenyl Product (Sartan Intermediate) Reaction_Conditions->Biphenyl_Product

Suzuki-Miyaura cross-coupling reaction.

Biological Context: The Angiotensin II Receptor Signaling Pathway

Telmisartan and other sartans function by blocking the Angiotensin II Type 1 (AT₁) receptor. This receptor is a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[15][16][17][18][19]

Angiotensin II, the primary effector of the RAS, binds to the AT₁ receptor on vascular smooth muscle cells. This binding initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. The key steps in this pathway are:

  • Binding and G-protein Activation: Angiotensin II binds to the AT₁ receptor, a G-protein coupled receptor (GPCR). This causes a conformational change in the receptor, leading to the activation of the Gq/11 protein.

  • Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

  • Protein Kinase C Activation: The increased intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC).

  • Vasoconstriction: The elevated intracellular Ca²⁺ levels lead to the contraction of vascular smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure.

By blocking the AT₁ receptor, sartans like Telmisartan prevent the binding of Angiotensin II, thereby inhibiting this entire signaling cascade and leading to vasodilation and a reduction in blood pressure.

Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Angiotensin_II Angiotensin II AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds Gq11 Gq/11 AT1_Receptor->Gq11 Activates Telmisartan Telmisartan (Antagonist) Telmisartan->AT1_Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_release->PKC Activates Vasoconstriction Vasoconstriction (Increased Blood Pressure) Ca_release->Vasoconstriction Leads to

Angiotensin II signaling pathway and the action of Telmisartan.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex biaryl systems. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides an efficient route to key intermediates for the synthesis of angiotensin II receptor antagonists, a critical class of antihypertensive drugs. The ability to further modify the methoxycarbonyl group adds to its synthetic utility. This guide has provided an overview of its properties, detailed synthetic and application protocols, and the relevant biological context, highlighting its significance for researchers in drug discovery and development.

References

An In-depth Technical Guide to (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a versatile synthetic building block that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a special focus on its role in the synthesis of biologically active molecules for drug discovery. Detailed experimental protocols and spectral data are presented to facilitate its practical application in the laboratory.

Molecular Structure and Properties

This compound, with the CAS number 158429-38-0, is an aromatic boronic acid derivative. The molecule incorporates a benzene ring substituted with a boronic acid group [-B(OH)₂], a methoxycarbonyl group [-COOCH₃], and a methyl group [-CH₃]. The strategic placement of these functional groups influences its reactivity and utility in organic synthesis.

The molecular structure is depicted below:

Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 158429-38-0N/A
Molecular Formula C₉H₁₁BO₄[1]
Molecular Weight 193.99 g/mol [1][2]
Appearance White to off-white powder or crystalline solidN/A
Melting Point Not availableN/A
Solubility Soluble in organic solvents such as methanol, DMSO, and DMFN/A

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound.

Table 2: Spectral Data of this compound

Technique Data
¹H NMR Chemical shifts (δ) in ppm. Aromatic protons typically appear in the range of 7.5-8.0 ppm. The methyl protons of the methoxycarbonyl group are expected around 3.9 ppm, and the protons of the methyl group on the ring are expected around 2.5 ppm. The protons of the boronic acid group are often broad and may be difficult to observe.
¹³C NMR Chemical shifts (δ) in ppm. The carbon of the carbonyl group is expected in the range of 165-175 ppm. Aromatic carbons typically appear between 120-140 ppm. The methyl carbon of the methoxycarbonyl group is expected around 52 ppm, and the methyl carbon on the ring is expected around 20 ppm. The carbon attached to the boron atom can be broad and may be difficult to observe.
Mass Spectrometry (MS) Expected m/z for [M+H]⁺: 195.07
Infrared (IR) Spectroscopy Characteristic peaks include a broad O-H stretch from the boronic acid (around 3300 cm⁻¹), a C=O stretch from the ester (around 1720 cm⁻¹), and C-O stretches.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the conversion of a corresponding aryl halide, typically an aryl bromide, to the boronic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Workflow for Synthesis

G A Methyl 3-bromo-4-methylbenzoate B Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) A->B C Reaction with Triisopropyl borate B->C D Acidic Hydrolysis (e.g., HCl) C->D E This compound D->E

Caption: Synthetic pathway for this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of methyl 3-bromo-4-methylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Lithium-Halogen Exchange: Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction with aqueous HCl (e.g., 2 M) and stir for 1 hour.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

Experimental Workflow for Suzuki-Miyaura Coupling

G A This compound + Aryl Halide B Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->B C Heating (e.g., 80-100 °C) B->C D Biaryl Product C->D

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of solvents, typically an organic solvent like toluene or dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Development

The utility of this compound in drug development stems from its role as a building block for the synthesis of complex organic molecules with potential therapeutic applications. The biaryl structures formed via Suzuki-Miyaura coupling are prevalent in many classes of drugs, including kinase inhibitors.

Synthesis of Kinase Inhibitors

Many kinase inhibitors possess a biaryl core structure, which is essential for their binding to the ATP-binding pocket of the kinase. This compound can be used to introduce a substituted phenyl ring into the core structure of these inhibitors, allowing for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.

Logical Relationship in Kinase Inhibitor Synthesis

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Further Functionalization cluster_4 Final Product A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide Core B->C D Biaryl Intermediate C->D E Ester Hydrolysis, Amide Coupling, etc. D->E F Kinase Inhibitor E->F

Caption: Role of the boronic acid in the synthesis of kinase inhibitors.

While specific examples of commercially available drugs synthesized using this exact boronic acid are not readily found in the public domain, its structural motifs are highly relevant to the synthesis of inhibitors targeting various kinases involved in signaling pathways crucial for cancer cell proliferation and survival. These pathways include, but are not limited to, the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway. The methoxycarbonyl group can be further modified, for instance, by hydrolysis to the carboxylic acid followed by amide coupling to introduce additional diversity and interaction points with the target protein.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl structures that are of significant interest in drug discovery, particularly for the development of kinase inhibitors. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols, to serve as a valuable resource for researchers in the pharmaceutical and chemical industries.

References

Synthesis of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available 4-bromo-3-methylbenzoic acid. The overall strategy involves:

  • Esterification: Protection of the carboxylic acid functionality of 4-bromo-3-methylbenzoic acid as a methyl ester to prevent side reactions in the subsequent borylation step.

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of the resulting methyl 4-bromo-3-methylbenzoate with a diboron reagent to introduce the boronic ester group.

  • Hydrolysis: Conversion of the intermediate pinacol boronate ester to the final this compound.

This pathway is advantageous due to the mild reaction conditions and good functional group tolerance of the Miyaura borylation.[1][2]

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-3-methylbenzoate

This procedure describes the Fischer esterification of 4-bromo-3-methylbenzoic acid.

Materials:

  • 4-bromo-3-methylbenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4-bromo-3-methylbenzoate.

  • The product can be purified by recrystallization or used directly in the next step if of sufficient purity.

Step 2: Synthesis of Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Pinacol Ester Intermediate)

This protocol details the Miyaura borylation of methyl 4-bromo-3-methylbenzoate.

Materials:

  • Methyl 4-bromo-3-methylbenzoate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromo-3-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), Pd(dppf)Cl₂ (1-3 mol%), and potassium acetate (2-3 eq).[3]

  • Add anhydrous 1,4-dioxane or DMSO (approximately 10-20 mL per gram of aryl bromide).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.[3]

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure pinacol ester.

Step 3: Synthesis of this compound

This procedure describes the hydrolysis of the pinacol boronate ester.

Materials:

  • Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Methanol (MeOH)

  • Silica gel

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the pinacol ester intermediate in methanol.[4]

  • Add silica gel to the solution (e.g., 5-10 times the weight of the ester).

  • Stir the mixture at room temperature for 24 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the mixture to remove the silica gel and wash the silica gel with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reaction steps. Please note that the yields and reaction times are based on general procedures for analogous substrates and may vary for the specific synthesis of this compound.

StepReactionStarting MaterialKey ReagentsCatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1Esterification4-bromo-3-methylbenzoic acidMethanol, H₂SO₄ (cat.)--MethanolReflux4-685-95[3]
2Miyaura BorylationMethyl 4-bromo-3-methylbenzoateBis(pinacolato)diboronPd(dppf)Cl₂KOAcDioxane/DMSO80-1008-1275-90[3]
3HydrolysisPinacol boronate esterSilica gel, Methanol--MethanolRT24High (often near quantitative)

Synthesis Pathway Visualization

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis SM 4-bromo-3-methylbenzoic acid Int1 Methyl 4-bromo-3-methylbenzoate SM->Int1 MeOH, H₂SO₄ Reflux Int2 Pinacol Boronate Ester Int1->Int2 B₂pin₂, Pd(dppf)Cl₂ KOAc, Dioxane 80-100 °C Product This compound Int2->Product Silica gel MeOH, RT

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to (4-(Methoxycarbonyl)-2-methylphenyl)boronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid, a versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize arylboronic acids in their synthetic endeavors.

Core Chemical Properties and Identifiers

This compound is a substituted phenylboronic acid that serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structure incorporates a methyl group ortho to the boronic acid moiety and a methoxycarbonyl group in the para position, offering steric and electronic features that can be exploited in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Core Properties

PropertyValueReference(s)
IUPAC Name This compound[]
CAS Number 158429-38-0[][2]
Molecular Formula C₉H₁₁BO₄[][2]
Molecular Weight 193.99 g/mol [][2]
Canonical SMILES B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O[]

Physical and Spectroscopic Properties

Detailed experimental data for the physical properties of this compound are not widely available in the public domain. However, data for the closely related analog, 4-Methoxycarbonylphenylboronic acid (CAS: 99768-12-4), which lacks the 2-methyl group, can provide valuable insights.

Table 2: Physical Properties of 4-Methoxycarbonylphenylboronic Acid (Analog)

PropertyValueReference(s)
Appearance White powder[3]
Melting Point 240 - 250 °C[3]
Solubility Soluble in methanol.[4]
Storage Store at room temperature.[3]

Spectroscopic Data:

¹H NMR and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The spectra for 4-Methoxycarbonylphenylboronic acid are available through various chemical suppliers and databases.[5]

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Methoxycarbonylphenylboronic acid would show characteristic absorptions for the O-H stretch of the boronic acid, the C=O stretch of the ester, and C-H and C=C bonds of the aromatic ring.[6][7]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[8]

Chemical Reactivity and Applications

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[9][10] The methyl and methoxycarbonyl substituents on the phenyl ring can influence the reactivity and provide handles for further functionalization.[11]

Boronic acids, in general, are recognized as important building blocks in medicinal chemistry.[12] Their low toxicity and versatile reactivity make them valuable intermediates in the synthesis of biologically active compounds.[13]

Experimental Protocols

Representative Synthesis of a Substituted Phenylboronic Acid

Materials:

  • 4-Bromo-3-methylanisole

  • n-Butyllithium (n-BuLi) in hexane

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve 4-bromo-3-methylanisole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution.

  • After the addition is complete, stir the mixture at -78 °C for 30 minutes.

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the mixture to pH 1 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired phenylboronic acid.[14]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid, such as this compound, with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the solvent system to the reaction vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15][16][17]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Logic for this compound

The following diagram outlines a plausible synthetic workflow for preparing the title compound from a commercially available starting material.

Synthesis_Workflow Start Methyl 4-bromo-3-methylbenzoate Step1 Lithium-Halogen Exchange (e.g., n-BuLi) Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Borylation (e.g., Triisopropyl borate) Intermediate->Step2 Step3 Acidic Workup Step2->Step3 Product This compound Step3->Product

References

Solubility Profile of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents qualitative information and quantitative data for structurally analogous boronic acids to provide valuable insights into its expected solubility behavior. Furthermore, a detailed experimental protocol for determining the solubility of boronic acids is provided, along with a visual workflow to aid in experimental design.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. An understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.

Physicochemical Properties

PropertyValue
CAS Number 158429-38-0[1][2]
Molecular Formula C₉H₁₁BO₄[1]
Molecular Weight 193.99 g/mol [1]
Appearance White to off-white crystalline powder[3]

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, the solubility of boronic acids is generally influenced by the polarity of the solvent and the nature of the substituents on the phenyl ring. Phenylboronic acid, the parent compound, is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[4]

Qualitative Solubility

Based on the behavior of similar boronic acids, this compound is expected to be soluble in polar organic solvents such as:

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Ketones (e.g., acetone)

  • Alcohols (e.g., methanol, ethanol)

  • Chlorinated solvents (e.g., chloroform)

It is expected to have low solubility in nonpolar hydrocarbon solvents.

Quantitative Solubility of Analogous Compounds

To provide a frame of reference, the following table summarizes the solubility of phenylboronic acid and its substituted derivatives in various organic solvents. This data can serve as a useful proxy for estimating the solubility of this compound. The presence of the methoxycarbonyl and methyl groups will influence the polarity and crystal lattice energy, thus affecting the solubility compared to the parent phenylboronic acid.

Table 1: Solubility of Phenylboronic Acid and Analogs in Organic Solvents [5][6]

CompoundSolventTemperature (°C)Solubility ( g/100g Solvent)
Phenylboronic AcidWater201.9[6][7]
Phenylboronic AcidDipropyl Ether-High[6][7]
Phenylboronic AcidAcetone-High[6][7]
Phenylboronic AcidChloroform-Moderate[6][7]
Phenylboronic AcidMethylcyclohexane-Very Low[6]
ortho-Isobutoxyphenylboronic AcidChloroform204.5
meta-Isobutoxyphenylboronic AcidChloroform200.8
para-Isobutoxyphenylboronic AcidChloroform200.6
ortho-Isobutoxyphenylboronic Acid3-Pentanone2013.5
meta-Isobutoxyphenylboronic Acid3-Pentanone202.8
para-Isobutoxyphenylboronic Acid3-Pentanone202.2
ortho-Isobutoxyphenylboronic AcidAcetone2015.0
meta-Isobutoxyphenylboronic AcidAcetone204.0
para-Isobutoxyphenylboronic AcidAcetone203.2

Note: Data for isobutoxyphenylboronic acid isomers was converted from mole fraction for easier comparison.

Experimental Protocol for Solubility Determination: Dynamic Method

A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method. This technique involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is systematically changed.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser and photodetector system

  • Analytical balance

Procedure
  • Sample Preparation : Accurately weigh a known amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Stirring : Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity.

  • Controlled Heating : Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Monitoring : Continuously monitor the turbidity of the solution. The point at which the solution becomes clear indicates the complete dissolution of the solid.

  • Equilibrium Temperature Determination : Record the temperature at which the last solid particles disappear. This is the solubility temperature for that specific composition.

  • Data Collection : Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_exp 2. Experimental Run cluster_monitor 3. Monitoring & Data Collection cluster_analysis 4. Analysis prep1 Weigh Solute prep2 Weigh Solvent prep3 Combine in Vessel exp1 Place in Thermostat prep3->exp1 exp2 Start Stirring exp1->exp2 exp3 Begin Controlled Heating exp2->exp3 mon1 Monitor Turbidity exp3->mon1 mon2 Record Dissolution Temperature mon1->mon2 an1 Repeat for Different Compositions mon2->an1 an2 Construct Solubility Curve an1->an2

References

An In-depth Technical Guide to Sterically Hindered Boronic Acids in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures that were previously challenging to access. Their significance is particularly pronounced in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive overview of sterically hindered boronic acids, detailing their synthesis, properties, and applications, with a focus on practical experimental protocols and quantitative data to aid researchers in their synthetic endeavors. The increasing prevalence of sterically congested biaryl motifs in pharmaceuticals and functional materials underscores the importance of mastering the use of these valuable reagents.[1][2][3]

Core Concepts: The Challenge of Steric Hindrance

Steric hindrance in the context of boronic acids typically refers to the presence of bulky substituents at the ortho positions of an arylboronic acid or on the carbon atom adjacent to the boronic acid group in alkylboronic acids. This steric bulk introduces significant challenges in both the synthesis of the boronic acids themselves and their subsequent participation in cross-coupling reactions.

The primary difficulties arising from steric hindrance include:

  • Reduced Reaction Rates: Bulky groups can impede the approach of reagents to the boron center, slowing down key steps in both the synthesis and coupling reactions.

  • Lower Yields: Increased steric bulk can lead to lower conversions and yields due to incomplete reactions or the prevalence of side reactions.

  • Catalyst Deactivation: The steric environment around the boron atom can interfere with the coordination of the boronic acid to the metal center of the catalyst, potentially leading to catalyst inhibition or decomposition.[4]

  • Protodeboronation: This common side reaction, the cleavage of the C-B bond and its replacement with a C-H bond, can be exacerbated in sterically hindered systems, particularly under harsh reaction conditions.

Overcoming these challenges has been a major focus of research, leading to the development of specialized reagents, catalysts, and reaction conditions tailored for these demanding substrates.

Synthesis of Sterically Hindered Boronic Acids

The preparation of sterically hindered boronic acids often requires methods that deviate from standard procedures. The traditional approach of reacting an organolithium or Grignard reagent with a trialkyl borate can be inefficient for hindered systems. The Miyaura borylation, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with a diboron reagent, is a more versatile and widely used method that is compatible with a broader range of functional groups.

Miyaura Borylation with Specialized Diboron Reagents

For the synthesis of sterically hindered arylboronic acids, particularly those with ortho-substituents, the choice of the diboron reagent is critical. While bis(pinacolato)diboron (B₂pin₂) is the most common reagent for this transformation, its steric bulk can be problematic when coupling with already hindered aryl halides. A more effective alternative is bis(neopentyl glycolato)diboron , which is less sterically demanding and often provides significantly higher yields in the synthesis of ortho-substituted arylboronic acids.[5] Neopentyl glycol-protected boronate esters are also more readily hydrolyzed to the corresponding boronic acids compared to their pinacol counterparts.

Experimental Protocol: General Procedure for Miyaura Borylation of ortho-Substituted Aryl Bromides

This protocol is a general guideline for the palladium-catalyzed borylation of sterically hindered aryl bromides using bis(neopentyl glycolato)diboron.

dot

G Workflow: Miyaura Borylation of Hindered Aryl Bromides cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vial Prepare oven-dried vial with stir bar add_solids Add aryl bromide, bis(neopentyl glycolato)diboron, Pd catalyst, ligand, and base prep_vial->add_solids purge Evacuate and backfill with inert gas (e.g., Argon) add_solids->purge add_solvent Add degassed solvent (e.g., DMSO or dioxane) purge->add_solvent heat Heat to reaction temperature (e.g., 80-100 °C) add_solvent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction and perform aqueous work-up cool->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography or recrystallization extract->purify

Caption: General workflow for the synthesis of sterically hindered arylboronic esters.

Reagents and Equipment:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Bis(neopentyl glycolato)diboron (1.1-1.5 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., KOAc, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMSO or dioxane)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl bromide, bis(neopentyl glycolato)diboron, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude boronate ester by flash column chromatography on silica gel or recrystallization.

  • If the free boronic acid is desired, the resulting neopentyl boronate ester can be hydrolyzed under mild acidic or basic conditions.

Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids

The construction of sterically congested biaryl scaffolds via the Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry. However, the coupling of di-ortho-substituted aryl halides with ortho-substituted arylboronic acids presents a significant synthetic hurdle. To address this, highly active catalyst systems employing bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs) have been developed. These ligands facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—that are often sluggish with hindered substrates.[3][4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (R-B(OR')₂) transfers its organic group to the palladium center, typically requiring activation by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

dot

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(R') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product arx Ar-X arx->oxidative_addition r_boronic R'-B(OR)₂ + Base r_boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Couplings of Hindered Substrates

The choice of catalyst, ligand, base, and solvent are all critical parameters that dictate the efficiency of the Suzuki coupling with sterically hindered substrates. The following tables summarize representative data from the literature.

Table 1: Comparison of Catalyst Systems for the Coupling of a Hindered Aryl Chloride

EntryAryl ChlorideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Chloro-1,3-dimethylbenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
22-Chloro-1,3-dimethylbenzene2-Tolylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane10092
32-Chloro-6-fluorobenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11088[1]
42,6-DichlorotoluenePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane/H₂O10085

Table 2: Coupling of Sterically Hindered 2,4,6-Triisopropylphenylboronic Acid

EntryAryl HalidePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromotoluenePd(OAc)₂ (1.5)SPhos (3)K₃PO₄Toluene10094
21-Bromo-2,6-dimethylbenzenePd₂(dba)₃ (1)AntPhos (2)K₃PO₄Toluene11089
32-Bromo-1,3,5-trimethylbenzenePd(OAc)₂ (2)XPhos (4)CsFDioxane10091
41-Chloro-2-isopropylbenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10087
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Chloride with a Hindered Boronic Acid

This protocol provides a general method for the coupling of challenging, sterically hindered substrates using a Buchwald-type ligand.

dot

G Workflow: Suzuki-Miyaura Coupling of Hindered Substrates cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_flask Prepare oven-dried Schlenk flask with stir bar add_solids Add aryl chloride, boronic acid, Pd source, ligand, and base prep_flask->add_solids purge Evacuate and backfill with Argon (3x) add_solids->purge add_solvent Add degassed solvent (e.g., Toluene/Water) purge->add_solvent heat Heat to reaction temperature (e.g., 100-110 °C) add_solvent->heat monitor Monitor reaction by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool dilute Dilute with ethyl acetate and water cool->dilute extract Separate layers and extract aqueous phase dilute->extract purify Purify by flash column chromatography extract->purify

Caption: General workflow for the Suzuki-Miyaura coupling of sterically hindered substrates.

Reagents and Equipment:

  • Sterically hindered aryl chloride (1.0 mmol)

  • Sterically hindered arylboronic acid (1.2-1.5 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Buchwald ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Degassed solvent system (e.g., Toluene/Water 10:1)

  • Schlenk flask with reflux condenser

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl chloride, arylboronic acid, palladium acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Advanced Strategies for Hindered Systems: MIDA Boronates

For particularly unstable or challenging boronic acids, a "slow-release" strategy employing N-methyliminodiacetic acid (MIDA) boronates has proven to be highly effective. MIDA boronates are air-stable, crystalline solids that are compatible with chromatography. The MIDA ligand protects the boronic acid from decomposition. Under specific Suzuki-Miyaura reaction conditions, typically involving aqueous base, the MIDA group is slowly cleaved to release the free boronic acid in situ. This maintains a low concentration of the reactive boronic acid, minimizing side reactions like protodeboronation, while still allowing for efficient cross-coupling. This strategy has been particularly successful for the coupling of otherwise unstable heteroaryl boronic acids.

Applications in Drug Discovery and Materials Science

The ability to synthesize sterically hindered biaryl compounds is of paramount importance in drug discovery and materials science. Many biologically active molecules and advanced materials derive their unique properties from the specific three-dimensional arrangement of their aromatic rings. For example, the atropisomeric chirality that can arise from hindered rotation around a biaryl axis is a key feature in many modern pharmaceuticals. The methods and strategies outlined in this guide provide the necessary tools for accessing these complex and valuable molecular architectures, thereby accelerating innovation in these fields.

Conclusion

Sterically hindered boronic acids, while presenting unique synthetic challenges, are enabling reagents for the construction of complex organic molecules. Through the development of specialized borylation reagents like bis(neopentyl glycolato)diboron and highly active palladium catalyst systems based on bulky, electron-rich ligands, the synthetic community is now well-equipped to tackle the synthesis of sterically congested biaryls. The continued innovation in this area promises to further expand the synthetic toolbox, allowing for the creation of novel therapeutics and materials with precisely controlled three-dimensional structures.

References

The Strategic Role of (4-(Methoxycarbonyl)-2-methylphenyl)boronic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid has emerged as a critical building block in modern organic synthesis. Its unique structural features—a sterically hindered boronic acid group ortho to a methyl substituent and a para-methoxycarbonyl group—offer chemists precise control in constructing complex molecular architectures. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, most commonly for the synthesis of biaryl compounds. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd PdII Ar¹-Pd(II)-X (L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar²-B(OR)₂ + Base) PdII->Transmetalation Diorgano Ar¹-Pd(II)-Ar² (L)₂ Transmetalation->Diorgano RedElim Reductive Elimination Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product MetAP2_Pathway Simplified MetAP2 Signaling Pathway cluster_synthesis Protein Synthesis cluster_regulation Translational Regulation NascentProtein Nascent Protein (with N-terminal Met) MetAP2 MetAP2 NascentProtein->MetAP2 Cleavage of Methionine MatureProtein Mature, Functional Protein Angiogenesis Angiogenesis & Tumor Growth MatureProtein->Angiogenesis Promotes MetAP2->MatureProtein eIF2a eIF2α MetAP2->eIF2a Protects from Phosphorylation eIF2aP p-eIF2α (Inactive) eIF2a->eIF2aP Phosphorylation (e.g., by PKR) ProteinSynth Global Protein Synthesis eIF2a->ProteinSynth Promotes eIF2aP->ProteinSynth Inhibits Inhibitor Indazole Derivative (MetAP2 Inhibitor) Inhibitor->MetAP2 Inhibition Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Catalyst, Base in a dry flask. Start->Setup Inert Establish Inert Atmosphere (Purge with Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110°C, 2-24h) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up: Dilute, Wash, Dry Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Fundamental mechanism of Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Mechanism of Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and versatility. Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a detailed examination of the core mechanistic principles of the reaction, supported by quantitative data, experimental protocols, and process visualizations.

The Core Mechanism: A Catalytic Cycle

The Suzuki-Miyaura reaction is catalyzed by a palladium complex and follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[1]

Oxidative Addition

The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to the coordinatively unsaturated Pd(0) catalyst. In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming two new bonds: one to the carbon and one to the halogen. This process oxidizes the palladium from the Pd(0) to the Pd(II) state.[2] The oxidative addition is often the rate-determining step of the entire cycle. The reactivity of the organic halide decreases in the order: I > OTf > Br >> Cl.[3]

Transmetalation

Following oxidative addition, the transmetalation step occurs. This involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) complex. This step is crucial and cannot proceed without the presence of a base. The base plays a pivotal role by activating the organoboron compound, making it sufficiently nucleophilic to transfer its organic moiety to the palladium center.[4] Two primary pathways are proposed for the role of the base:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species then reacts with the Pd(II) complex.[5]

  • Hydroxide/Alkoxide Pathway: The base first exchanges with the halide on the Pd(II) complex to form a palladium-hydroxide or palladium-alkoxide intermediate. This intermediate then reacts with the neutral boronic acid.[5]

The operative pathway is dependent on the specific base, solvent, and substrates used.[5]

Reductive Elimination

The final step of the cycle is reductive elimination. The two organic groups coupled to the Pd(II) center are expelled as the final product, forming a new carbon-carbon bond. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle.[2] This step is generally fast and irreversible.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex trans-R¹-Pd(II)L₂-X Oxidative Adduct pd0->oa_complex Oxidative Addition r1x R¹-X (Aryl Halide) r1x->oa_complex tm_complex trans-R¹-Pd(II)L₂-R² Di-organic Complex oa_complex->tm_complex Transmetalation base Base (e.g., OH⁻) boronate [R²-B(OH)₃]⁻ Activated Boronate base->boronate boronic R²-B(OH)₂ (Boronic Acid) boronic->boronate Activation boronate->tm_complex tm_complex->pd0 Reductive Elimination product R¹-R² Coupled Product tm_complex->product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Presentation

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from comparative studies.

Comparison of Bases

The choice of base significantly affects the reaction yield. The following data is for the coupling of 4-bromotoluene with phenylboronic acid.[4]

BaseFormulaClassYield (%)Notes
Sodium CarbonateNa₂CO₃Inorganic95Generally effective and widely used.
Potassium CarbonateK₂CO₃Inorganic98Often shows slightly better performance than Na₂CO₃.
Cesium CarbonateCs₂CO₃Inorganic99Highly effective, especially for difficult couplings, but more expensive.
Potassium PhosphateK₃PO₄Inorganic97A strong base, useful for less reactive aryl chlorides.
TriethylamineNEt₃Organic< 20Generally a poor choice for this reaction.

Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Base (2.0 mmol), Toluene/H₂O solvent.[4]

Comparison of Phosphine Ligands

Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands are often superior, especially for challenging substrates like aryl chlorides.[6][7]

LigandSubstrate 1Substrate 2BaseYield (%)
PPh₃6-BromonicotinonitrilePhenylboronic acidK₂CO₃75
PCy₃6-BromonicotinonitrilePhenylboronic acidK₂CO₃89
P(t-bu)₃6-BromonicotinonitrilePhenylboronic acidK₂CO₃95
XPhos6-BromonicotinonitrilePhenylboronic acidK₂CO₃98
SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄98

Data compiled from multiple sources for illustrative purposes.[6][7] Conditions vary between experiments.

Kinetic Data Comparison

Catalyst efficiency can be measured by its Turnover Number (TON) and Turnover Frequency (TOF).

Catalyst SystemSubstrate TypeTON (approx.)TOF (h⁻¹) (approx.)
PalladacycleAryl Iodidesup to 10,000,000up to 1,000,000
Chitosan-based Pd(II)Aryl Halides~1,000 - 10,000~100 - 1,000
Pd NanoparticlesAryl Halides~500 - 5,000~50 - 500

Data represents typical ranges and is highly dependent on specific reaction conditions.[8]

Experimental Protocols

Reproducibility requires detailed experimental procedures. Below is a representative protocol for a general Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid using a common catalyst system.[4]

Materials:

  • Aryl Bromide (e.g., 4-bromotoluene, 1.0 mmol, 1 equiv.)

  • Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent: Toluene (10 mL) and Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed toluene (10 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Experimental_Workflow A 1. Combine Reagents (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst System (Pd Source + Ligand) A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) B->C D 4. Add Degassed Solvents C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC / GC-MS) E->F G 7. Quench and Work-up (Aqueous Extraction) F->G Reaction Complete H 8. Purify Product (Chromatography) G->H Base_Mechanism cluster_0 Boronate Pathway cluster_1 Hydroxide Pathway B1 R²B(OH)₂ B3 [R²B(OH)₃]⁻ (Ate Complex) B1->B3 B2 OH⁻ B2->B3 B5 L₂Pd(R¹)R² B3->B5 Transmetalation B4 L₂Pd(R¹)X B4->B5 H1 L₂Pd(R¹)X H3 L₂Pd(R¹)OH H1->H3 Ligand Exchange H2 OH⁻ H2->H3 H5 L₂Pd(R¹)R² H3->H5 Transmetalation H4 R²B(OH)₂ H4->H5

References

Safety and Handling Precautions for Arylboronic Acids in the Laboratory: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are a class of organic compounds that have become indispensable in modern synthetic chemistry, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the formation of carbon-carbon bonds has made them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, despite their widespread use, a comprehensive understanding of their potential hazards and the implementation of appropriate safety and handling protocols are paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety and handling precautions for arylboronic acids, summarizing key quantitative data, detailing experimental protocols, and illustrating important workflows.

Toxicological and Hazardous Properties

While many arylboronic acids are considered to have low acute toxicity, it is crucial to treat all chemical compounds with care. Some arylboronic acids have been found to be mutagenic in bacterial assays, such as the Ames test.[1][2][3][4][5] The proposed mechanism for this mutagenicity involves the generation of organic radicals through the oxidation of the boronic acid.[2] However, it is important to note that not all arylboronic acids that test positive in bacterial mutagenicity assays are found to be genotoxic in eukaryotic systems.[5][6]

Quantitative Toxicity Data
Compound NameCAS NumberLD50 (Oral, Rat)Other Toxicity Data
Phenylboronic Acid98-80-6740 mg/kg[7]LD50 of 900 mg/kg (intraperitoneal, mouse) has also been reported.[8]
2-Naphthylboronic Acid32316-92-0No acute toxicity information is available for this product.[9] Considered hazardous by OSHA, causing skin and eye irritation, and may cause respiratory irritation.[9][10][11]
3-Aminophenylboronic Acid30418-59-0No specific LD50 data found. Causes skin and serious eye irritation, and may cause respiratory irritation.[12]
4-Carboxyphenylboronic Acid14047-29-1No specific LD50 data found. May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[13]
Phenylboronic acid-d-fructose adductNot available1265 mg/kg (intraperitoneal, mouse)[8]Sedative effects observed at an ED50 of 531 mg/kg.[8]
Phenylboronic acid-d-arabinose adductNot available1265 mg/kg (intraperitoneal, mouse)[8]Sedative effects observed at an ED50 of 531 mg/kg.[8]
Reactivity and Stability

Arylboronic acids can exhibit instability under certain conditions, which is an important consideration for both storage and reaction setup.

  • Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved. This process is often pH-dependent.[4]

  • Oxidation: Arylboronic acids can be susceptible to oxidation.

  • Hygroscopicity: Many arylboronic acids are hygroscopic and should be stored in a dry environment.[14]

  • Boroxine Formation: Arylboronic acids can dehydrate to form cyclic anhydrides called boroxines. This is a reversible process.

The stability of arylboronic acids is influenced by factors such as pH and the electronic properties of the aryl group. For example, 4-carboxyphenylboronic acid is a weak Lewis acid and is neutral under physiological pH.[15]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to arylboronic acids. A risk assessment should always be conducted to determine the specific PPE required for the planned experiment.

Recommended PPE
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. For handling highly potent or toxic arylboronic acids, wearing two pairs of gloves is recommended.[16]

  • Body Protection: A lab coat is required. For larger scale work or when handling highly hazardous compounds, a chemical-resistant apron or coveralls should be considered.

  • Respiratory Protection: When handling arylboronic acids as powders, especially if they are dusty, work should be conducted in a certified chemical fume hood to avoid inhalation.[16][17][18] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE Selection Workflow

PPE_Selection start Start: Plan to handle arylboronic acid risk_assessment Conduct Risk Assessment: - Review SDS - Assess scale of work - Evaluate potential for dust/aerosol generation start->risk_assessment is_powder Is the arylboronic acid a powder? risk_assessment->is_powder in_hood Work in a certified chemical fume hood? is_powder->in_hood Yes goggles Wear chemical safety goggles is_powder->goggles No respirator Use NIOSH-approved respirator with appropriate cartridges in_hood->respirator No in_hood->goggles Yes respirator->goggles face_shield Is there a splash hazard? goggles->face_shield wear_face_shield Wear a face shield over goggles face_shield->wear_face_shield Yes gloves Wear chemical-resistant gloves (e.g., nitrile) face_shield->gloves No wear_face_shield->gloves double_glove Is the compound highly potent/toxic? gloves->double_glove wear_double_gloves Wear double gloves double_glove->wear_double_gloves Yes lab_coat Wear a lab coat double_glove->lab_coat No wear_double_gloves->lab_coat apron Is there a significant splash risk? lab_coat->apron wear_apron Wear a chemical-resistant apron over lab coat apron->wear_apron Yes end Proceed with experiment apron->end No wear_apron->end

Caption: PPE Selection Workflow for Handling Arylboronic Acids.

Experimental Protocols

Adherence to strict experimental protocols is essential for the safe handling of arylboronic acids.

General Handling and Weighing of Arylboronic Acid Powders

Many arylboronic acids are fine powders that can easily become airborne, posing an inhalation hazard. Many are also hygroscopic.

Objective: To safely weigh a solid arylboronic acid.

Materials:

  • Arylboronic acid in a sealed container

  • Analytical balance

  • Spatula

  • Weighing paper or a suitable container with a lid

  • Appropriate PPE (see Section 2)

  • Certified chemical fume hood

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Designate a specific area within the fume hood for handling the powder.[16][18]

  • Tare the Container: Place an empty, clean, and dry container with a lid on the analytical balance and tare it.[18]

  • Transfer in Fume Hood: Move the tared container and the stock bottle of the arylboronic acid into the chemical fume hood.

  • Dispense the Powder: Carefully open the stock bottle. Using a clean spatula, transfer the desired amount of the arylboronic acid powder into the tared container. Avoid creating dust.[18]

  • Seal and Weigh: Securely close the lid of the container with the arylboronic acid. Carefully remove the container from the fume hood and place it on the analytical balance to record the weight.

  • Corrections: If adjustments to the weight are necessary, return the sealed container to the fume hood before opening it to add or remove material.[18]

  • Cleanup: After weighing, decontaminate the spatula and the work area in the fume hood (see Section 3.2). Dispose of any contaminated disposable items as hazardous waste.

Spill Cleanup Procedure

In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and contamination.

Objective: To safely clean up a small spill of solid arylboronic acid.

Materials:

  • Spill kit containing:

    • Absorbent pads or inert absorbent material (e.g., vermiculite, sand)

    • Two pairs of chemical-resistant gloves

    • Safety goggles and face shield

    • Disposable lab coat or apron

    • Shoe covers (if necessary)

    • Plastic bags for waste disposal

    • Scoop and dustpan (plastic or other non-sparking material)

    • Wetting agent (e.g., water or a suitable solvent in a spray bottle)

Procedure:

  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or involves a highly toxic material, evacuate the area and follow your institution's emergency procedures.

  • Don PPE: Put on two pairs of chemical-resistant gloves, safety goggles, a face shield, and a disposable lab coat.

  • Contain the Spill: If it is a powder, gently cover the spill with absorbent pads to prevent it from becoming airborne.[19][20]

  • Wet the Spill: Lightly spray the absorbent pads with water or a suitable solvent to dampen the powder and prevent dust generation during cleanup.[20]

  • Collect the Waste: Carefully scoop the wetted powder and absorbent material into a plastic bag using a scoop and dustpan.[19][20]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place all contaminated cleaning materials into the waste bag.

  • Dispose of Waste: Seal the waste bag and place it in a second bag. Label the outer bag as "Hazardous Waste" with the name of the chemical and the date. Dispose of the waste according to your institution's hazardous waste management guidelines.[21]

  • Remove PPE and Wash Hands: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash your hands thoroughly with soap and water.

Waste Disposal

Proper disposal of arylboronic acid waste is essential to protect the environment and comply with regulations.

Objective: To correctly dispose of waste containing arylboronic acids.

Materials:

  • Appropriately labeled hazardous waste container

  • PPE

Procedure:

  • Segregate Waste: Do not mix arylboronic acid waste with other waste streams unless you are certain they are compatible. Keep solid and liquid waste separate.[9]

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name(s), and the date.[21][22]

  • Liquid Waste: Collect liquid waste containing arylboronic acids in a compatible, sealed, and labeled hazardous waste container. Do not overfill the container.[9]

  • Quenching Reactive Residues: For reactions involving reactive boronic acid derivatives, it may be necessary to quench the reaction mixture before disposal. This should be done following a specific, risk-assessed protocol, often involving the slow addition of a quenching agent like isopropanol followed by water, under an inert atmosphere and with cooling.[3]

  • Container Disposal: Empty containers that held arylboronic acids should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[9] After rinsing, the container can be disposed of according to institutional guidelines.

  • Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Signaling Pathways and Logical Relationships

Visualizing workflows can enhance understanding and adherence to safety protocols.

General Handling Workflow for Arylboronic Acids

Handling_Workflow start Start: Prepare for Experiment review_sds Review Safety Data Sheet (SDS) for specific hazards start->review_sds ppe Select and Don Appropriate PPE review_sds->ppe prepare_work_area Prepare Work Area: - Use fume hood for powders - Ensure spill kit is accessible ppe->prepare_work_area weighing Weighing Procedure: - Use tare method - Handle powder in hood prepare_work_area->weighing reaction_setup Reaction Setup: - Consider stability (pH, air, moisture) - Use appropriate glassware weighing->reaction_setup workup Reaction Workup: - Quench reactive species if necessary reaction_setup->workup waste_disposal Waste Disposal: - Segregate waste streams - Label containers correctly workup->waste_disposal cleanup Clean Work Area and Decontaminate Equipment waste_disposal->cleanup end Experiment Complete cleanup->end

Caption: General workflow for handling arylboronic acids in the lab.

Spill Response Decision Tree

Spill_Response spill Arylboronic Acid Spill Occurs assess_spill Assess the Spill: - Size of spill - Is the substance highly toxic? - Is there an immediate danger? spill->assess_spill major_spill Is it a major spill? assess_spill->major_spill evacuate Evacuate the area and call for emergency assistance major_spill->evacuate Yes minor_spill_cleanup Proceed with Minor Spill Cleanup Protocol major_spill->minor_spill_cleanup No alert_others Alert others in the lab minor_spill_cleanup->alert_others don_ppe Don appropriate PPE alert_others->don_ppe contain Contain the spill don_ppe->contain collect Collect the waste contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste properly decontaminate->dispose report Report the incident dispose->report end Spill Response Complete report->end

Caption: Decision tree for responding to an arylboronic acid spill.

Conclusion

Arylboronic acids are powerful tools in the arsenal of the modern chemist. By understanding their potential hazards, implementing robust safety protocols, and utilizing appropriate personal protective equipment, researchers can continue to leverage the synthetic power of these compounds while ensuring a safe and healthy laboratory environment. This guide provides a foundation for the safe handling of arylboronic acids, but it is imperative that all laboratory personnel consult the specific Safety Data Sheet for each compound and adhere to their institution's safety policies and procedures.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules and functional materials.

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a sterically hindered boronic acid that presents unique challenges and opportunities in Suzuki coupling reactions. The presence of the ortho-methyl group can impede the transmetalation step of the catalytic cycle, often requiring carefully optimized reaction conditions, including the use of specialized palladium catalysts, bulky phosphine ligands, and appropriate bases and solvents. These application notes provide a detailed protocol and guidance for the successful implementation of Suzuki coupling reactions using this specific boronic acid.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L_n-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)2 borate_complex [Ar'-B(OR)2(Base)]- ar_boronic->borate_complex base Base base->borate_complex borate_complex->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃; 1.1 - 1.5 x mol% of Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If a biphasic system is used, add the degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS/LC-MS) solvent->reaction workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent & Water - Separate Layers & Extract reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical conditions and yields for Suzuki coupling reactions of aryl bromides with ortho-substituted phenylboronic acids, which can serve as a reference for reactions involving this compound.

Table 1: Suzuki Coupling of Various Aryl Bromides with o-Tolylboronic Acid

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001295
24-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane1001692
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O902488
42-BromopyridinePdCl₂(dppf) (3)-Na₂CO₃ (2)DME851885

Table 2: Influence of Reaction Parameters on the Coupling of 4-Bromotoluene with Mesitylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Toluene1102489
2Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)1,4-Dioxane1001893
3Pd(OAc)₂ (2)P(Cy)₃ (4)CsF (2.5)THF653675
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O854865

Note: The data presented in these tables are representative examples from the literature for structurally similar boronic acids and may require optimization for the specific coupling of this compound.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, changing the solvent to a higher boiling point alternative (e.g., xylenes), or screening different palladium catalysts and bulky phosphine ligands (e.g., Buchwald ligands). The choice of base can also be critical; stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for sterically hindered substrates.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. To minimize this, ensure the reaction is performed under strictly anhydrous and oxygen-free conditions. Using the boronic acid in a slight excess (1.2-1.5 equivalents) can also help to compensate for any loss due to this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes be observed. This can often be suppressed by careful control of the reaction conditions, particularly by ensuring an efficient oxidative addition step.

Applications of (4-(Methoxycarbonyl)-2-methylphenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid and its derivatives, such as the corresponding pinacol ester, are versatile building blocks in medicinal chemistry. Their primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for the synthesis of complex organic molecules.[1] This application note provides a detailed overview of its role in the synthesis of bioactive compounds, with a focus on its potential application in the development of kinase inhibitors, a significant class of therapeutic agents.

Core Application: Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The chemical scaffold of many kinase inhibitors incorporates bi-aryl structures, which can be efficiently synthesized using Suzuki-Miyaura coupling reactions. This compound serves as a key reactant in introducing a substituted phenyl ring into the core structure of these inhibitors.

One of the most important families of enzymes targeted by kinase inhibitors is the poly(ADP-ribose) polymerase (PARP) family. PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms. The synthesis of various PARP inhibitors involves the coupling of a boronic acid derivative to a heterocyclic core.

While a specific marketed drug synthesized directly from this compound is not publicly documented, its structural motif is highly relevant to the development of novel kinase and PARP inhibitors. The following sections will detail a representative synthetic protocol and the associated biological context.

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical Suzuki-Miyaura coupling reaction involving a derivative of the title compound, methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and a generic brominated heterocyclic core, which is a common step in the synthesis of kinase inhibitors. Additionally, representative biological activity data for a resulting hypothetical kinase inhibitor is provided.

Reaction/Assay Parameter Value Notes
Suzuki-Miyaura Coupling Reactant AMethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant B1-(4-bromophenyl)-1H-pyrazoleRepresentative heterocyclic core
CatalystPd(dppf)Cl₂Dichlorobis(diphenylphosphino)ferrocene]palladium(II)
BaseK₂CO₃Potassium Carbonate
SolventDioxane/Water
Temperature90 °C
Yield 85% Isolated yield of the coupled product
Kinase Inhibition Assay Target EnzymePoly(ADP-ribose) polymerase 1 (PARP-1)
InhibitorHypothetical product from the above reaction
IC₅₀ 15 nM Half-maximal inhibitory concentration
Ki 5 nM Inhibitor constant

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with a brominated heterocyclic compound.

Materials:

  • Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equiv)

  • Brominated heterocyclic compound (e.g., 1-(4-bromophenyl)-1H-pyrazole) (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add the brominated heterocyclic compound (1.0 equiv), methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Signaling Pathway: PARP Inhibition in DNA Repair

PARP_Inhibition cluster_0 Cellular Stress cluster_1 PARP-mediated DNA Repair cluster_2 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor PARP Inhibitor (Synthesized Compound) PARP_Inhibitor->PARP1 Inhibition Inhibition

Caption: PARP1 activation and subsequent DNA repair pathway, and its inhibition.

Experimental Workflow: Synthesis of a Bi-aryl Kinase Inhibitor

Suzuki_Workflow Start Start Materials: (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid pinacol ester & Brominated Heterocycle Reaction_Setup Reaction Setup: Add reactants, catalyst (Pd(dppf)Cl₂), and base (K₂CO₃) to solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Nitrogen/Argon) Reaction_Setup->Inert_Atmosphere Heating Heat to 90°C and Stir Inert_Atmosphere->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: Extraction and Washing Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: Bi-aryl Kinase Inhibitor Purification->Product

Caption: Workflow for the synthesis of a bi-aryl kinase inhibitor via Suzuki coupling.

Logical Relationship: From Boronic Acid to Therapeutic Application

Logical_Relationship Boronic_Acid This compound (Building Block) Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Bi-aryl_Scaffold Bi-aryl Scaffold (Pharmacophore) Suzuki_Coupling->Bi-aryl_Scaffold Kinase_Inhibitor Kinase Inhibitor (e.g., PARP inhibitor) Bi-aryl_Scaffold->Kinase_Inhibitor Therapeutic_Application Therapeutic Application (e.g., Anticancer Agent) Kinase_Inhibitor->Therapeutic_Application

Caption: The logical progression from the starting material to its potential therapeutic use.

References

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is highly valued for its mild conditions, broad functional group tolerance, and the wide availability of boronic acid reagents. Biphenyl scaffolds, which are readily synthesized through this method, are privileged structures in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.

This document provides detailed protocols for the synthesis of biphenyl derivatives utilizing (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. This specific building block allows for the introduction of a methyl- and methoxycarbonyl-substituted phenyl moiety, which is a key structural component in various pharmacologically active molecules, including inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways.

Applications in Drug Development: PARP Inhibition

Biphenyl derivatives are integral to the design of numerous therapeutic agents due to their ability to interact with biological targets and their favorable pharmacokinetic properties. A notable application of biphenyl structures derived from this compound is in the development of PARP inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Biphenyl-containing molecules have been designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate of PARP, thereby competitively inhibiting its enzymatic activity.

Signaling Pathway of PARP-1 in DNA Repair

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis inhibition in BRCA-deficient cells leads to NAD NAD+ NAD->PAR substrate PARP1_auto Auto-PARylation of PARP-1 PAR->PARP1_auto leads to Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARP1_auto->Recruitment facilitates Repair DNA Repair Recruitment->Repair mediates Inhibitor Biphenyl-based PARP Inhibitor Inhibitor->PARP1 inhibits

Figure 1: Simplified signaling pathway of PARP-1 in DNA single-strand break repair and the mechanism of action for biphenyl-based PARP inhibitors.

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Experimental Workflow Diagramdot

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// Edges Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Product; }

Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate.[2] These application notes provide a detailed guide for selecting the optimal palladium catalyst and reaction conditions for the Suzuki-Miyaura coupling of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. This sterically hindered boronic acid presents unique challenges due to the ortho-methyl group, which can impede the key steps of the catalytic cycle. Careful selection of the palladium source, ligand, base, and solvent is therefore critical to achieving high yields and purity.

Catalyst and Ligand Selection for Sterically Hindered Coupling

The success of a Suzuki-Miyaura coupling, especially with sterically demanding substrates, is highly dependent on the choice of the palladium catalyst and, more importantly, the ancillary ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the crucial steps of oxidative addition, transmetalation, and reductive elimination. For ortho-substituted substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote high catalytic activity.[3][4]

Key Considerations for Catalyst System Selection:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and convenient sources of Pd(0) in situ, while pre-formed complexes can offer higher activity and reproducibility.[5]

  • Ligands: For sterically hindered couplings, ligands that promote the formation of a monoligated, coordinatively unsaturated palladium species are often most effective. This facilitates the oxidative addition and transmetalation steps. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky NHC ligands are particularly well-suited for this purpose.[3][6] The steric bulk and electron-donating properties of these ligands enhance the rate of reductive elimination and prevent catalyst decomposition.[3]

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (t-BuOK). For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[3][6]

  • Solvent: The solvent must be capable of dissolving the reactants and be compatible with the chosen catalyst system and base. Aprotic polar solvents such as dioxane, toluene, and THF, often in combination with water, are commonly used.[6] The presence of water can be beneficial for the dissolution of the base and can accelerate the transmetalation step.

Comparative Data for Catalyst Systems

While specific data for the coupling of this compound is not extensively reported, the following table summarizes the performance of various palladium catalyst systems for the coupling of structurally similar, sterically hindered arylboronic acids with aryl halides. These examples provide a strong basis for selecting a starting point for optimization.

Palladium Precursor (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Aryl HalideYield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)100124-Bromoanisole95[6]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)100121-Bromo-4-nitrobenzene92[6]
Pd₂(dba)₃ (1)SPhos (2.2)K₃PO₄ (2.0)Toluene10018Various aryl bromidesHigh[8]
Pd-NHC Complex (0.05)Acenaphthoimidazolylidenet-BuOK (2.0)Dioxane8012Sterically hindered aryl bromides>99[3]
Pd(dba)₂P,O-LigandK₃PO₄Toluene11012Aryl chloridesHigh[9][10]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is a robust starting point for a wide range of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Toluene

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[6]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and synthesis of small libraries.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed Water

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX RE_label Reductive Elimination Pd0->RE_label Ar-Ar' ArPdOH Ar-Pd(II)-OH(Ln) ArPdX->ArPdOH OA_label Oxidative Addition ArPdX->OA_label Ar-X ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdOH->ArPdAr_prime Base_label Base ArPdOH->Base_label X- to OH- exchange ArPdAr_prime->Pd0 Trans_label Transmetalation ArPdAr_prime->Trans_label Ar'-B(OH)2 OA_label->Pd0 Base_label->ArPdX Trans_label->ArPdOH RE_label->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Palladium Catalyst Selection

This workflow provides a logical approach to selecting and optimizing a palladium catalyst system for the coupling of this compound.

Catalyst_Selection_Workflow start Define Coupling Partners: This compound + Aryl Halide initial_screening Initial Catalyst Screening: - Pd(OAc)2 / SPhos - Pd(dppf)Cl2 start->initial_screening base_solvent Select Base and Solvent: - Base: K3PO4 or K2CO3 - Solvent: Toluene/H2O or Dioxane/H2O initial_screening->base_solvent reaction_conditions Set Initial Reaction Conditions: - Temperature: 80-100 °C - Time: 12-24 h base_solvent->reaction_conditions run_reaction Run Small-Scale Test Reactions reaction_conditions->run_reaction analyze Analyze Results (TLC, LC-MS, NMR) run_reaction->analyze decision Reaction Successful? analyze->decision troubleshoot Troubleshoot: - Change Ligand (e.g., XPhos, NHC) - Change Base (e.g., Cs2CO3) - Change Solvent decision->troubleshoot No scale_up Scale-Up Reaction decision->scale_up Yes optimize Optimize Conditions: - Ligand Loading - Temperature - Reaction Time optimize->run_reaction troubleshoot->run_reaction scale_up->optimize For higher yield

Caption: A workflow for selecting and optimizing a palladium catalyst system.

References

Application Notes and Protocols for the Use of (4-(Methoxycarbonyl)-2-methylphenyl)boronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a valuable reagent in modern medicinal chemistry, primarily utilized as a building block in the synthesis of complex organic molecules that serve as pharmaceutical intermediates. Its structural features—a boronic acid moiety and a methyl-substituted phenyl ring bearing a methoxycarbonyl group—make it particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of contemporary drug discovery and development, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide array of biologically active compounds, including kinase inhibitors for oncology.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential pharmaceutical intermediate, specifically an indazole derivative. Indazole-containing compounds have garnered significant attention in pharmaceutical research due to their demonstrated efficacy as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Application: Synthesis of an Indazole-Based Kinase Inhibitor Intermediate

A key application of this compound is in the synthesis of substituted indazoles, which are precursors to potent kinase inhibitors. The boronic acid serves as the aryl partner in a Suzuki-Miyaura coupling with a halogenated indazole core, facilitating the creation of a C-C bond that is critical for the final compound's biological activity.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction involving this compound for the synthesis of an indazole derivative, as adapted from patent literature.

ParameterValueReference
Reactant 1Halogenated Indazole DerivativeWO2013130855A1
Reactant 2This compoundWO2013130855A1
CatalystPdCl2(dppf)WO2013130855A1
BaseSaturated aq. NaHCO3WO2013130855A1
SolventDioxaneWO2013130855A1
Temperature140 °C (Microwave)WO2013130855A1
Reaction Time60 minutesWO2013130855A1
Yield Not explicitly reported WO2013130855A1

Note: While the patent provides the reaction conditions, the specific yield for this reaction was not detailed in the available documentation.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Indazole Intermediate via Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl indazole derivative, a key intermediate for certain kinase inhibitors, using this compound.

Materials:

  • Halogenated indazole (e.g., 5-bromo-1H-indazole) (1.0 equiv)

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.05 equiv)

  • Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Microwave reactor vials

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a microwave reactor vial, add the halogenated indazole (1.0 equiv), this compound (1.2 equiv), and PdCl2(dppf) (0.05 equiv).

  • Add dioxane and saturated aqueous NaHCO3 solution to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and maintain for 60 minutes.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

  • Dilute the resulting residue with ethyl acetate and wash with water to remove inorganic salts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired indazole intermediate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling under Conventional Heating

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide that can be adapted for various substrates.

Materials:

  • Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.02-0.05 equiv)

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to a suitable temperature (typically 80-110 °C) and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final biaryl product.

Visualizations

Signaling Pathway

Indazole derivatives synthesized using this compound often function as kinase inhibitors. These inhibitors can block the signaling cascade that leads to cell proliferation, making them attractive as anti-cancer agents. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->RAF G arrow arrow start Start reactants Combine Reactants: - Halogenated Indazole - this compound - PdCl2(dppf) start->reactants solvents Add Solvents: - Dioxane - aq. NaHCO3 reactants->solvents microwave Microwave Irradiation (140 °C, 60 min) solvents->microwave workup Workup: 1. Concentrate 2. Dilute with EtOAc 3. Wash with Water microwave->workup purification Purification: (e.g., Column Chromatography) workup->purification product Final Product: Indazole Intermediate purification->product

References

Application Notes and Protocols for Suzuki Reactions with Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with challenging electron-deficient aryl halides. The protocols detailed below are designed to be robust and reproducible, offering solutions for the synthesis of key biaryl structures in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. While the reaction is highly versatile, electron-deficient aryl halides can present unique challenges, including slower rates of oxidative addition and a higher propensity for side reactions.[1][2] Careful selection of the catalyst system, base, and solvent is therefore critical for achieving high yields and purity.[2][3]

This document outlines optimized conditions for the Suzuki coupling of various electron-deficient aryl halides, providing detailed experimental protocols and comparative data to guide your synthetic strategy.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][5] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[2][4] For electron-deficient aryl halides, this step is generally more facile compared to their electron-rich counterparts.[1]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.[4][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand Flask Add Reagents to Oven-Dried Schlenk Flask Reagents->Flask Atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) Flask->Atmosphere Solvent Add Degassed Solvent(s) Atmosphere->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Cool to Room Temperature and Quench Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Concentrate and Purify (e.g., Column Chromatography) Drying->Purification

References

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid as a precursor for advanced materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Introduction

This compound is a specialized aromatic boronic acid derivative that serves as a critical building block in modern organic synthesis. Boronic acids and their derivatives are renowned for their versatility, stability, and relatively low toxicity, making them indispensable tools for constructing complex molecular architectures. The subject molecule features a phenyl ring substituted with a boronic acid group, a methyl group, and a methoxycarbonyl (ester) group. This unique combination of functional groups makes it a highly valuable precursor for advanced materials and a key intermediate in drug discovery, primarily through its participation in palladium-catalyzed cross-coupling reactions.

The most notable application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction's efficiency and functional group tolerance have cemented its role in the synthesis of biaryls, conjugated polymers, and complex natural products. The methoxycarbonyl group on the phenyl ring provides a site for further chemical modification, such as hydrolysis to a carboxylic acid or amidation, allowing for the creation of diverse molecular scaffolds.

Physicochemical Properties

This compound is often handled in its more stable form, the pinacol ester. The properties for both the parent boronic acid and its pinacol ester are provided for reference.

PropertyThis compoundThis compound Pinacol Ester
Synonyms Methyl 4-borono-3-methylbenzoateMethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS Number Not readily available473596-87-1[1]
Molecular Formula C9H11BO4C15H21BO4
Molecular Weight 193.99 g/mol 276.14 g/mol
Appearance Typically a white to off-white solidWhite to off-white solid
Purity ≥95%≥95%[1]
Storage Store at room temperature, keep dryStore at room temperature, keep dry[1]

Applications in Advanced Materials

The unique structural characteristics of this compound make it an ideal precursor for a range of advanced materials.

  • Organic Light-Emitting Diodes (OLEDs): In the rapidly advancing field of display technology, OLEDs rely on complex organic molecules to serve as emissive, charge-transport, and host materials. Boronic acids are pivotal in synthesizing the conjugated aromatic systems required for these components. This specific precursor can be used to introduce a substituted phenyl ring into larger molecular frameworks, tuning the electronic and photophysical properties of the resulting material to achieve desired colors, efficiency, and operational lifetimes.

  • Advanced Polymers and Porous Materials: Boronic acids are used to synthesize conjugated polymers for applications in organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (OFETs). The ability to form C-C bonds via Suzuki coupling allows for the precise construction of polymer backbones with tailored electronic properties. Furthermore, the ester functional group can be used to anchor the polymer to surfaces or to create cross-linked networks.

  • Chemosensors: The boronic acid moiety is known for its ability to reversibly bind with cis-diols, a feature present in many biologically important molecules like carbohydrates (e.g., glucose). This interaction can be exploited to design fluorescent or colorimetric sensors. Materials incorporating this precursor can be developed to detect saccharides, with potential applications in biomedical diagnostics and environmental monitoring.

Applications in Drug Development

The synthesis of new pharmaceutical agents often requires the efficient assembly of complex molecular scaffolds. This compound serves as a versatile building block in this context.

  • Scaffold Synthesis: The Suzuki-Miyaura coupling enables the connection of this substituted phenyl ring to other aromatic or heteroaromatic systems, a common motif in many drug candidates. This allows medicinal chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.

  • Bioisostere Introduction: The methoxycarbonylphenyl group can act as a bioisostere for other chemical groups, helping to modulate a drug candidate's pharmacokinetic properties, such as solubility, metabolism, and protein binding. The ester can be hydrolyzed to the corresponding carboxylic acid, which can participate in hydrogen bonding or salt formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing aryl boronic acids from the corresponding aryl bromide via a lithium-halogen exchange followed by borylation.

Starting Material: Methyl 4-bromo-3-methylbenzoate (CAS 148547-19-7)[2].

Reaction Scheme:

Synthesis_Workflow A Methyl 4-bromo- 3-methylbenzoate B Organolithium Intermediate A->B 1. n-BuLi, THF 2. -78 °C C Boronate Ester Intermediate B->C 1. B(OiPr)3 2. Warm to RT D (4-(Methoxycarbonyl)-2-methylphenyl) boronic acid C->D Aqueous Acid Workup (e.g., HCl)

Figure 1. Synthetic workflow for the target boronic acid.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Methyl 4-bromo-3-methylbenzoate229.075.00 g21.8
Anhydrous Tetrahydrofuran (THF)-100 mL-
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.069.6 mL24.0
Triisopropyl borate (B(OiPr)3)188.085.3 mL (4.5 g)24.0
1 M Hydrochloric Acid (HCl)-~50 mL-
Diethyl ether-As needed-
Anhydrous Magnesium Sulfate (MgSO4)-As needed-

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 4-bromo-3-methylbenzoate (5.00 g, 21.8 mmol).

  • Dissolution: Add anhydrous THF (100 mL) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (9.6 mL, 24.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (5.3 mL, 24.0 mmol) dropwise via syringe. The addition is exothermic; maintain the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the final product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki-Miyaura reaction using this compound and an aryl halide to form a biaryl product.

Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OxiAdd->PdII_RX Transmet Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmet->PdII_R1R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxiAdd ArBOH R²-B(OH)₂ + Base ArBOH->Transmet

Figure 2. Catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents:

ReagentRoleExample Conditions
This compoundBoronic Acid Component1.2 equivalents
Aryl Halide (e.g., 4-Iodoanisole)Coupling Partner1.0 equivalent
Palladium Catalyst (e.g., Pd(PPh3)4)Catalyst0.03 - 0.05 equivalents
Base (e.g., K2CO3 or Cs2CO3)Activator2.0 - 3.0 equivalents
Solvent SystemReaction MediumToluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1)

Procedure:

  • Setup: In a round-bottom flask, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 dioxane/water mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and dilute with water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Logical Workflow for Application in OLEDs

OLED_Workflow cluster_0 Precursor Synthesis cluster_1 Core Molecule Assembly cluster_2 Material Development & Device Fabrication A (4-(Methoxycarbonyl)-2-methylphenyl) boronic acid C Suzuki-Miyaura Cross-Coupling A->C B Aryl / Heteroaryl Halide B->C D Extended π-Conjugated Molecule C->D C-C Bond Formation E Purification & Characterization D->E F Deposition as OLED Layer (Host, Emitter, or Transport) E->F G OLED Device Performance Testing F->G

Figure 3. Workflow for OLED material development.

References

Application Notes and Protocols for the Scale-up Synthesis of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility primarily stems from its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a focus on scale-up considerations for researchers and professionals in drug development.

Synthetic Strategies

Two principal synthetic routes are commonly considered for the preparation of aryl boronic acids like this compound on a larger scale:

  • Palladium-Catalyzed Miyaura Borylation: This is often the preferred method in industrial settings due to its high functional group tolerance. It involves the cross-coupling of an aryl halide (e.g., methyl 4-bromo-3-methylbenzoate) with a diboron reagent in the presence of a palladium catalyst and a base.

  • Lithiation-Borylation: This classic approach involves the formation of an organolithium or Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate. While atom-economical, its application can be limited by the functional group compatibility of the highly reactive organometallic intermediate.

This document will focus on the Miyaura borylation approach due to its broader applicability and robustness for scale-up.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes key parameters for analogous synthetic routes to a structurally related compound, methyl 4-boronobenzoate, which are directly applicable to the synthesis of the target molecule.

ParameterMethod 1: Miyaura Borylation
Starting Material Methyl 4-bromo-3-methylbenzoate
Key Reagents Bis(pinacolato)diboron (B₂pin₂) or Tetrahydroxydiboron (B₂ (OH)₄), Palladium Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc)
Reaction Time 8 - 12 hours
Typical Yield 75 - 90%
Purity (before final purification) Moderate to High
Key Advantages High functional group tolerance, milder reaction conditions compared to lithiation.
Key Disadvantages Higher cost of palladium catalysts and diboron reagents. Potential for side reactions like debromination and homocoupling.

Experimental Protocols

Method 1: Miyaura Borylation of Methyl 4-bromo-3-methylbenzoate

This protocol describes the synthesis of this compound pinacol ester, which can be subsequently hydrolyzed to the desired boronic acid.

Reaction Scheme:

G cluster_reagents cluster_hydrolysis start Methyl 4-bromo-3-methylbenzoate intermediate This compound pinacol ester start->intermediate reagents Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 80-90 °C product This compound intermediate->product hydrolysis Acidic or Basic Hydrolysis

A representative Miyaura borylation reaction.

Materials:

  • Methyl 4-bromo-3-methylbenzoate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene

  • Hexanes

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Filter funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: To a clean and dry jacketed glass reactor, charge methyl 4-bromo-3-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and anhydrous potassium acetate (3.0 eq).

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (5-10 volumes) to the reactor. Stir the mixture to obtain a suspension. Add Pd(dppf)Cl₂ (0.01-0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene or ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

Purification of the Pinacol Ester:

The crude pinacol ester can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Hydrolysis to the Boronic Acid:

  • Dissolve the purified pinacol ester in a suitable solvent (e.g., acetone or THF).

  • Add an aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and stir at room temperature until hydrolysis is complete (monitor by TLC or HPLC).

  • If acidic hydrolysis is used, extract the product into an organic solvent. If basic hydrolysis is used, acidify the aqueous layer to precipitate the boronic acid, which can then be collected by filtration.

  • The final product can be purified by recrystallization.

Scale-up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

1. Reagent Selection and Stoichiometry:

  • Boron Source: While bis(pinacolato)diboron (B₂pin₂) is common, for large-scale synthesis, the use of tetrahydroxydiboron (B₂(OH)₄) can be more cost-effective and atom-economical, as it directly yields the boronic acid without a separate hydrolysis step.[1][2][3][4][5]

  • Catalyst Loading: Minimizing the palladium catalyst loading is crucial for cost reduction. On a larger scale, catalyst loadings can often be reduced to 0.05-0.5 mol%.[1]

  • Base: Potassium acetate is a common and effective base. Ensure it is anhydrous to prevent unwanted side reactions.

2. Reaction Parameters:

  • Temperature Control: The borylation reaction is exothermic. A jacketed reactor with precise temperature control is essential to maintain the desired reaction temperature and prevent runaway reactions.

  • Mixing: Efficient mixing is critical to ensure homogeneity, especially with heterogeneous mixtures. The choice of stirrer design and agitation speed should be carefully considered.

  • Inert Atmosphere: Strict control of the inert atmosphere is necessary as oxygen can lead to the decomposition of the diboron reagent and affect catalyst activity.[2]

3. Work-up and Purification:

  • Filtration: On a larger scale, filtration of the palladium catalyst and inorganic salts can be challenging. The use of a filter press or a Nutsche filter is recommended.

  • Crystallization: The final product is typically a solid and can be purified by crystallization. Solvent selection is critical to obtain high purity and yield. Common techniques include cooling crystallization and anti-solvent crystallization.

  • Impurity Profile: Monitor for common impurities such as the debrominated starting material and homocoupled byproducts.[3] Residual palladium levels in the final product must be controlled, especially for pharmaceutical applications.

4. Safety Considerations:

  • Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • Solvents: Use of flammable solvents like dioxane and toluene requires appropriate safety measures, including proper ventilation and grounding of equipment to prevent static discharge.

  • Boronic Acids: Arylboronic acids can be potential genotoxic impurities and their levels in active pharmaceutical ingredients (APIs) need to be carefully controlled.

Visualizations

G cluster_synthesis Synthesis Workflow Start Methyl 4-bromo-3-methylbenzoate Reagents B₂(pin)₂ or B₂(OH)₄ Pd Catalyst, Base Solvent (e.g., Dioxane) Reaction Miyaura Borylation (80-90 °C, 8-12h) Reagents->Reaction Charge to Reactor Workup Filtration of Catalyst Aqueous Extraction Reaction->Workup Cool and Quench Isolation Solvent Removal Workup->Isolation Crude_Ester Crude Boronic Ester Isolation->Crude_Ester Hydrolysis Acidic or Basic Hydrolysis Crude_Ester->Hydrolysis Purification Crystallization Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Workflow for Miyaura Borylation Synthesis.

G cluster_scaleup Key Scale-up Considerations Reagent_Selection Reagent Selection (e.g., B₂(OH)₄ for cost) Process_Parameters Process Parameters (Temp. Control, Mixing) Reagent_Selection->Process_Parameters Workup_Purification Work-up & Purification (Crystallization, Impurity Control) Process_Parameters->Workup_Purification Safety Safety (Handling Pd, Solvents) Workup_Purification->Safety

Logical Relationships in Scale-up.

References

Protecting Group Strategies for Boronic Acids in Multi-step Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, the inherent instability of free boronic acids, including their propensity for dehydration to form boroxines and sensitivity to certain reaction conditions, can complicate their use in multi-step syntheses.[1] To overcome these limitations, a variety of protecting groups have been developed to mask the boronic acid moiety, allowing it to be carried through multiple synthetic steps unscathed.[1] This document provides detailed application notes and protocols for the most common protecting group strategies for boronic acids, with a focus on N-methyliminodiacetic acid (MIDA) boronates, pinacol esters, and 1,8-diaminonaphthalene (dan) amides.

Overview of Common Protecting Groups

The choice of protecting group is critical and depends on the specific requirements of the synthetic route, including the stability of the intermediates and the orthogonality of the deprotection conditions.

  • Pinacol Esters: As the most widely used protecting group for boronic acids, pinacol esters offer a good balance of stability and reactivity.[1] They are generally stable enough for purification by column chromatography and can often be used directly in Suzuki-Miyaura cross-coupling reactions.[1] However, their removal can sometimes require harsh conditions.[1][2]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[3][4] The tetracoordinate, sp³-hybridized boron center confers remarkable stability.[3] Deprotection is typically achieved under mild basic conditions, making MIDA boronates ideal for complex syntheses and iterative cross-coupling strategies.[1][5]

  • Dan Amides: 1,8-Diaminonaphthalene (dan) protected boronic acids are also very stable due to the dative bonds from the nitrogen atoms to the boron center.[1] This protection strategy is particularly useful when high stability is required, and deprotection is typically carried out under acidic conditions.[1]

Data Presentation: Comparison of Protecting Groups

The following tables summarize the key characteristics and stability of the most common boronic acid protecting groups.

Table 1: General Characteristics of Boronic Acid Protecting Groups

Protecting GroupStructureFormation ConditionsDeprotection ConditionsKey AdvantagesKey Disadvantages
Pinacol Cyclic boronate esterReaction with pinacol, often with azeotropic removal of water.Acidic hydrolysis, transesterification, or oxidative cleavage.[1][6]Commercially available, generally good stability, often compatible with cross-coupling.[1]Can be difficult to hydrolyze; potential for protodeboronation on silica gel.[7]
MIDA Tridentate boronateCondensation with N-methyliminodiacetic acid (Dean-Stark) or MIDA anhydride.Mild aqueous base (e.g., NaOH, NaHCO₃, K₃PO₄).[5]Exceptional stability to a wide range of reagents, chromatography compatible, mild deprotection.[3][4]Preparation can be more involved than for pinacol esters.[1]
Dan DiaminoboronamideReaction with 1,8-diaminonaphthalene with azeotropic removal of water.Acidic hydrolysis.[1]Very high stability, including to aqueous base.[8]Deprotection requires acidic conditions.

Table 2: Stability of Protected Boronic Acids under Various Conditions

Protecting GroupHydrolytic Stability (Aqueous Base)Hydrolytic Stability (Aqueous Acid)Oxidative StabilityReductive StabilityStability to Chromatography
Pinacol Moderate; can be hydrolyzed.[7]Generally stable, but can be cleaved under harsh acidic conditions.[1]More stable than free boronic acids, but can be cleaved oxidatively.[9]Generally stable.Generally stable, but can be susceptible to hydrolysis on silica gel.[7]
MIDA Stable to mild aqueous base (e.g., K₃PO₄), readily cleaved by strong aqueous base (e.g., NaOH).[5][10]High.[4]High.[1]High.[1]High.[3][4]
Dan High.[8]Labile.[1]High.[1]High.[1]High.

Experimental Protocols

Protocol 1: Protection of a Boronic Acid as a MIDA Boronate

This protocol describes the formation of a MIDA boronate ester from a generic arylboronic acid using N-methyliminodiacetic acid and a Dean-Stark apparatus to remove water.

Materials:

  • Arylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (1.1 equiv)

  • Toluene or DMSO

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid and N-methyliminodiacetic acid.

  • Add a suitable solvent (e.g., toluene or a minimal amount of DMSO to aid solubility).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude MIDA boronate can be purified by recrystallization or by silica gel chromatography.

Protocol 2: Deprotection of a MIDA Boronate

This protocol outlines the mild basic hydrolysis of a MIDA boronate to the corresponding free boronic acid.

Materials:

  • MIDA boronate (1.0 equiv)

  • 1 M Sodium hydroxide (NaOH) solution

  • Tetrahydrofuran (THF) or other suitable organic solvent

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the MIDA boronate in an appropriate organic solvent (e.g., THF) in a round-bottom flask.

  • Add the 1 M NaOH solution and stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 10-30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent such as DCM or EtOAc (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude boronic acid.

  • The crude boronic acid can be purified by recrystallization or other suitable methods if necessary.

Protocol 3: Protection of a Boronic Acid as a Pinacol Ester

This protocol describes a common method for the formation of a pinacol boronate ester.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • Magnesium sulfate (MgSO₄) (optional, as a drying agent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the boronic acid and pinacol.

  • Add an anhydrous solvent.

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Anhydrous magnesium sulfate can be added to the reaction mixture to scavenge the water produced.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Once the reaction is complete, filter off any solids (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used without further purification or can be purified by silica gel chromatography. It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[1]

Protocol 4: Deprotection of a Pinacol Boronate Ester

This protocol describes a two-step deprotection of a pinacol boronate ester via transesterification with diethanolamine followed by acidic hydrolysis.[6][11]

Materials:

  • Pinacol boronate ester (1.0 equiv)

  • Diethanolamine (1.1 equiv)

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Hexanes (for unstable boronic acids)

  • Pinacol (for trapping unstable boronic acids)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure: Step 1: Transesterification with Diethanolamine

  • Dissolve the pinacol boronate ester in diethyl ether in a round-bottom flask.

  • Add diethanolamine to the solution. A white precipitate of the diethanolamine boronate adduct should form within minutes.

  • Stir the suspension at room temperature for approximately 30 minutes.

  • Collect the precipitate by vacuum filtration and wash with diethyl ether.

Step 2: Hydrolysis of the Diethanolamine Adduct

  • Suspend the diethanolamine boronate adduct in a biphasic mixture of diethyl ether and 0.1 M HCl.

  • Stir vigorously for 20-30 minutes at room temperature.

  • Separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the boronic acid.

  • For unstable boronic acids, the hydrolysis can be performed in the presence of pinacol in a biphasic solution of 0.1 M HCl and hexanes to trap the resulting boronic acid as the pinacol ester, which can then be isolated.[6][11]

Protocol 5: Protection of a Boronic Acid as a Dan Amide

This protocol details the formation of a 1,8-diaminonaphthalene (dan) protected boronic acid.[12][13]

Materials:

  • Boronic acid (1.0 equiv)

  • 1,8-Diaminonaphthalene (1.1 equiv)

  • Toluene

  • Dean-Stark apparatus or molecular sieves

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the boronic acid and 1,8-diaminonaphthalene.

  • Add toluene as the solvent.

  • Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus, or in the presence of activated molecular sieves.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The dan-protected boronic acid often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold toluene and dry under vacuum.

Protocol 6: Deprotection of a Dan-Protected Boronic Acid

This protocol describes the acidic hydrolysis of a dan-protected boronic acid.

Materials:

  • Dan-protected boronic acid (1.0 equiv)

  • Aqueous acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., Diethyl ether or EtOAc)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the dan-protected boronic acid in an organic solvent.

  • Add the aqueous acid solution.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Separate the layers. The diaminonaphthalene hydrochloride salt will be in the aqueous phase.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the boronic acid.

Visualization of Workflows

Protection and Deprotection of Boronic Acids

The following diagrams illustrate the general workflows for the protection and deprotection of boronic acids using MIDA, pinacol, and dan protecting groups.

ProtectionDeprotectionWorkflow cluster_MIDA MIDA Protection/Deprotection cluster_Pinacol Pinacol Protection/Deprotection cluster_Dan Dan Protection/Deprotection BoronicAcid_MIDA Boronic Acid MIDABoronate MIDA Boronate BoronicAcid_MIDA->MIDABoronate + MIDA - H₂O MIDABoronate->BoronicAcid_MIDA + aq. Base BoronicAcid_Pinacol Boronic Acid PinacolEster Pinacol Ester BoronicAcid_Pinacol->PinacolEster + Pinacol - H₂O PinacolEster->BoronicAcid_Pinacol + aq. Acid or Transesterification BoronicAcid_Dan Boronic Acid DanAmide Dan Amide BoronicAcid_Dan->DanAmide + DAN - H₂O DanAmide->BoronicAcid_Dan + aq. Acid OrthogonalStrategy Start Molecule with two Boronic Acid groups Protect1 Protect one as MIDA Boronate Start->Protect1 Protect2 Protect the other as Pinacol Ester Protect1->Protect2 Intermediate Doubly Protected Intermediate Protect2->Intermediate SelectiveDeprotection Selective Deprotection of MIDA (aq. Base) Intermediate->SelectiveDeprotection Reaction1 Reaction at free Boronic Acid SelectiveDeprotection->Reaction1 Intermediate2 Intermediate with one reacted Boronic Acid Reaction1->Intermediate2 Deprotection2 Deprotection of Pinacol Ester (aq. Acid) Intermediate2->Deprotection2 Reaction2 Reaction at second Boronic Acid Deprotection2->Reaction2 FinalProduct Final Product Reaction2->FinalProduct

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions with (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. The steric hindrance from the ortho-methyl group and the electronic effect of the para-methoxycarbonyl group present unique challenges that require careful optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with this compound is resulting in a low yield. What are the most common initial checks?

A1: When a Suzuki coupling reaction gives a low yield, particularly with a sterically hindered and electronically deactivated substrate, it is crucial to systematically verify the foundational parameters of the reaction before attempting more complex optimizations.

  • Reagent Quality and Integrity:

    • Boronic Acid Stability: The primary concern is the stability of your boronic acid. It is susceptible to protodeboronation (replacement of the C-B bond with a C-H bond), especially if it has been stored for a long time or exposed to moisture.[1][2] Consider using fresh, high-purity boronic acid. Inconsistent yields between batches often point to reagent degradation.[2]

    • Catalyst Activity: Ensure your palladium catalyst is active.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ to the active Pd(0) species.[3][4] Some precatalysts are air-sensitive and should be handled under an inert atmosphere.[3]

    • Solvent and Base Purity: Use anhydrous solvents and ensure your base is finely powdered and dry. The presence of excess water can promote unwanted side reactions, including protodeboronation.[5]

  • Inert Atmosphere:

    • Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species, as well as promote the homocoupling of the boronic acid.[4] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]

  • Reaction Temperature:

    • Elevated temperatures can sometimes increase the rate of side reactions like protodeboronation more than the desired coupling.[5] If you are using high temperatures (e.g., >100 °C), consider if a more active catalyst system could allow for a lower reaction temperature.[5]

Q2: Which catalyst and ligand system is most effective for this sterically hindered boronic acid?

A2: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate. The combination of steric hindrance and electron-withdrawing character necessitates a more robust catalytic system.

  • Recommended Ligands: Bulky, electron-rich biarylphosphine ligands are essential for promoting the coupling of sterically hindered partners.[3][6] These ligands stabilize the palladium center and facilitate both the oxidative addition and the difficult reductive elimination steps.

    • Buchwald-type Ligands: SPhos, XPhos, and RuPhos are highly recommended.[3][6]

    • N-Heterocyclic Carbenes (NHCs): These have also shown high efficiency for sterically demanding couplings.[7]

  • Recommended Precatalysts: Using pre-formed, air-stable Pd(II) precatalysts (often called G2, G3, or G4 precatalysts) incorporating the bulky ligands is highly advisable. These ensure a reliable 1:1 ligand-to-palladium ratio and generate the active Pd(0) species cleanly and efficiently.[3][4]

The following table summarizes catalyst systems commonly used for challenging Suzuki couplings.

Catalyst System ComponentExamplesRationale for Use with Hindered Substrates
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Standard Pd(II) and Pd(0) sources; require separate ligand addition.
Buchwald Precatalysts XPhos Pd G3, SPhos Pd G2Air-stable Pd(II) complexes that provide reliable activation to Pd(0).[3][4]
Bulky Phosphine Ligands XPhos, SPhos, RuPhos, PCy₃Promote oxidative addition and reductive elimination for hindered substrates.[3][6][8]
NHC Ligands IPr, IMesStrong σ-donors that form robust catalysts for difficult couplings.[7]

Q3: How do I choose the right base and solvent for this reaction?

A3: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the transmetalation step without causing degradation of the reagents or product.[9]

  • Bases: For sterically hindered couplings, stronger, non-nucleophilic bases are often required.

    • Potassium Phosphate (K₃PO₄): An excellent choice for hindered couplings, often providing better results than carbonates.[2][5][10]

    • Cesium Carbonate (Cs₂CO₃): A strong and effective base, particularly in anhydrous conditions.[5]

    • Potassium tert-Butoxide (t-BuOK): A very strong base that has been shown to be effective in some hindered systems, though it may be too harsh for substrates with sensitive functional groups.[7]

  • Solvents: Anhydrous polar aprotic solvents are generally preferred.

    • 1,4-Dioxane or THF: Common choices, often used with an aqueous base solution (e.g., 4:1 dioxane/water).[11] However, for substrates prone to protodeboronation, anhydrous conditions are recommended.[5]

    • Toluene: A non-polar option that can be effective at higher temperatures.[2]

The following table shows a comparison of conditions used in related, challenging Suzuki couplings.

Solvent SystemBaseTemperature (°C)Typical Yield RangeNotes
1,4-Dioxane / H₂OK₂CO₃80-100Moderate to HighA common starting point, but water can promote deboronation.[2][5]
1,4-Dioxane (anhydrous)K₃PO₄80-110HighOften superior for hindered substrates; avoids protic sources.[2][3]
Toluene (anhydrous)K₃PO₄110ModerateCan be effective but may require higher temperatures.[2]
2-MeTHF (anhydrous)K₃PO₄ (aq)70-90HighA greener alternative to THF/Dioxane that can be very effective.[12]

Q4: I suspect protodeboronation is the main cause of my low yield. How can I prevent it?

A4: Protodeboronation is a major side reaction for electron-deficient boronic acids like the one .[1][2] Several strategies can mitigate this issue:

  • Use Anhydrous Conditions: Water is a primary proton source for this side reaction. Thoroughly dry all glassware, use anhydrous solvents, and consider adding molecular sieves (4Å).[5]

  • Choose a Weaker Base: While a strong base is needed, very strong bases like NaOH or KOH can accelerate protodeboronation. K₃PO₄ or Cs₂CO₃ are often a better balance.[5]

  • Use a More Active Catalyst: A faster, more efficient catalyst will consume the boronic acid in the productive coupling pathway more rapidly, giving it less time to decompose.[5] Increasing catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) may also help.[5]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a diethanolamine adduct.[13][14] These derivatives are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[1]

Troubleshooting Workflow & Recommended Protocol

If initial checks fail, a more systematic approach to optimization is necessary. The following workflow diagram outlines a logical troubleshooting process.

TroubleshootingWorkflow start Low Yield Observed with This compound check_reagents Step 1: Verify Reagent Quality - Use fresh boronic acid - Check catalyst activity - Use anhydrous solvents/base start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions Step 2: Optimize Conditions - Ensure inert atmosphere (degas properly) - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene, 2-MeTHF) reagents_ok->check_conditions purify_reagents Action: - Purify/dry reagents - Purchase fresh materials - Protect boronic acid (e.g., as pinacol ester) reagents_bad->purify_reagents purify_reagents->start Re-attempt conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No optimize_catalyst Step 3: Change Catalyst System - Use bulky ligand (XPhos, SPhos) - Use modern precatalyst (e.g., XPhos Pd G3) - Increase catalyst loading (1-3 mol%) conditions_ok->optimize_catalyst conditions_bad->optimize_catalyst If still low yield catalyst_ok Yield Improves optimize_catalyst->catalyst_ok Yes catalyst_bad No Improvement optimize_catalyst->catalyst_bad No success Successful Coupling catalyst_ok->success consult Consult Literature for Advanced/Alternative Methods catalyst_bad->consult

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Recommended Starting Protocol

This protocol is a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.5 equiv)

  • Anhydrous 1,4-Dioxane (to achieve ~0.2 M concentration)

Procedure:

  • Vessel Preparation: Add the aryl bromide, boronic acid, and K₃PO₄ to an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar.[3]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.[3]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.[3]

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[3]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

References

How to prevent homocoupling side reactions of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to prevent homocoupling side reactions of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols to minimize the formation of the homocoupled biaryl byproduct during Suzuki-Miyaura cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant issue with this compound?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent combine to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the byproduct's structural similarity to the target molecule.[1] The starting material, this compound, is considered electron-deficient due to the methoxycarbonyl group, which can make it more susceptible to this undesired side reaction.[2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two principal mechanisms responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][3] This Pd(II) complex can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled dimer and regenerate the Pd(0) catalyst.[4][5] The rigorous exclusion of oxygen is the most critical step to prevent this pathway.[6][7]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst required for the main cycle.[3][8] This is often a problem at the beginning of the reaction before the primary catalytic cycle is fully established.

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of the solvent and the reaction mixture is crucial. Two highly effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (15-30 minutes) effectively displaces dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is more efficient.[1][6]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a high vacuum to remove gases trapped in the frozen solid, and then allowing it to thaw. Repeating this cycle three to five times is one of the most thorough methods for removing dissolved gases.[1]

Q4: How does my choice of palladium source and ligand affect homocoupling?

A4: The choice of catalyst and ligand significantly influences the competition between the desired cross-coupling and the undesired homocoupling.

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that rapidly generates the active Pd(0) species can be advantageous over simple Pd(II) salts.[8][9]

  • Ligand Selection: Bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[9] These ligands accelerate the rate-limiting steps of the desired catalytic cycle (oxidative addition and reductive elimination), allowing the cross-coupling reaction to outcompete the homocoupling pathway.[2][10]

Q5: Are there any additives that can suppress homocoupling?

A5: Yes, the addition of a mild reducing agent, such as potassium formate (HCO₂K), can be very effective.[6][11] Potassium formate helps to reduce any Pd(II) species that may form back to the active Pd(0) state, thereby minimizing the concentration of the species responsible for homocoupling without interfering with the main catalytic cycle.[12]

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the two primary competing pathways that lead to boronic acid homocoupling.

Suzuki_Homocoupling cluster_homocoupling Undesired Homocoupling Pathways pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) pd_ii_o2 Pd(II) Species (from O₂ oxidation) pd0->pd_ii_o2 O₂ (Trace Oxygen) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (+ Ar'B(OH)₂) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product pd_ii_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) homo_intermediate Ar'-Pd(II)(Ar')L₂ pd_ii_precatalyst->homo_intermediate 2 x Ar'B(OH)₂ pd_ii_o2->homo_intermediate 2 x Ar'B(OH)₂ homo_intermediate->pd0 Reductive Elimination homo_product Ar'-Ar' (Homocoupling Byproduct) homo_intermediate->homo_product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting Guide

Use this guide to diagnose and resolve issues with excessive homocoupling in your reaction.

SymptomPotential CauseRecommended Solution(s)
High percentage (>10%) of homocoupled dimer observed by LC-MS or NMR. 1. Inadequate Degassing: Residual oxygen is present in the solvent or reaction headspace.• Re-evaluate your degassing procedure. Use subsurface sparging with Ar or N₂ for at least 30 minutes.[1][6]• For highly sensitive reactions, use the freeze-pump-thaw method (3-5 cycles).[1]• Ensure all reagent additions are performed under a positive pressure of an inert atmosphere.
2. Pd(II) Precatalyst: The Pd(II) source is directly promoting homocoupling at the start of the reaction.• Switch to a Pd(0) source (e.g., Pd₂(dba)₃) with an appropriate ligand.[8]• Add a mild reducing agent like potassium formate (1.5-2.0 equiv.) to the reaction mixture.[6][11][12]• Pre-heat the aryl halide, base, and catalyst before adding the boronic acid to initiate the main cycle quickly.[7]
Reaction is sluggish, leading to more time for side reactions to occur. 3. Suboptimal Ligand/Catalyst System: The rate of the desired cross-coupling is too slow.• Screen a panel of bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos.[2][9]• Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).
Homocoupling is still an issue even with optimized conditions. 4. Inherent Instability of the Boronic Acid: The boronic acid may be degrading under the reaction conditions.• Convert the boronic acid to a more stable surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate, which will undergo slow release during the reaction.[13][14]• Ensure the boronic acid is of high purity and has been stored properly under inert atmosphere and at low temperature.[15]
Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving homocoupling issues.

Troubleshooting_Workflow start High Homocoupling Detected q1 Was the reaction rigorously degassed? start->q1 sol1 Implement Improved Degassing: - Subsurface Sparging - Freeze-Pump-Thaw q1->sol1 No q2 What was the Palladium source? q1->q2 Yes sol1->q2 sol2a Switch to Pd(0) source (e.g., Pd₂(dba)₃) or modern precatalyst q2->sol2a Pd(II) sol2b Add a mild reducing agent (e.g., Potassium Formate) q2->sol2b Pd(II) q3 Is the desired reaction rate slow? q2->q3 Pd(0) sol2a->q3 sol2b->q3 sol3 Optimize Catalyst System: - Screen bulky, electron-rich ligands (SPhos, XPhos) - Increase catalyst loading q3->sol3 Yes sol4 Consider Advanced Strategy: Convert to a 'slow-release' MIDA boronate q3->sol4 No, still an issue

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids, with a specific focus on optimizing reaction temperature.

Troubleshooting Guide

Issue: Low or No Product Yield

Low yields are a common challenge in Suzuki-Miyaura couplings with sterically hindered substrates. The primary cause is often the reduced reaction rate due to steric hindrance, which affects the key steps of the catalytic cycle. Here is a systematic approach to troubleshooting, with a focus on the impact of reaction temperature.

Potential Cause Troubleshooting Recommendation Rationale
Suboptimal Reaction Temperature Systematically screen a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C, 110 °C). In some cases, an optimal temperature exists, above or below which the yield decreases. For instance, for the coupling of heteroaryl boronic acids and vinyl chlorides, 85 °C was found to be optimal, with lower yields at different temperatures[1]. For certain catalyst systems, reactions with sterically hindered aryl chlorides can even be efficient at room temperature[2][3].Temperature directly influences reaction kinetics. Higher temperatures can overcome activation energy barriers but may also promote side reactions or catalyst decomposition.
Ineffective Catalyst/Ligand System Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. Switch to a bulkier, more electron-rich ligand such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a more reactive palladium(0) species[4]. For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.Bulky ligands facilitate both the oxidative addition of the hindered aryl halide and the difficult reductive elimination step.
Inappropriate Base Selection The choice of base is critical. Screen moderately strong bases like K₃PO₄ or Cs₂CO₃. For very hindered systems, a stronger base such as K-tert-butoxide might be required. The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.The base activates the boronic acid for the transmetalation step. The strength and nature of the base can significantly impact the reaction rate and yield.
Unsuitable Solvent The solvent can affect the solubility of reagents and the stability of the catalytic species. Common solvents for Suzuki couplings include toluene, dioxane, and THF. For some systems, polar aprotic solvents or even aqueous mixtures can be effective.The right solvent ensures all reaction components are in the appropriate phase for the reaction to proceed efficiently.
Catalyst Inhibition or Deactivation If your substrate contains basic nitrogen atoms (e.g., pyridines, indazoles), these can coordinate to the palladium catalyst and deactivate it. Increasing the reaction temperature might sometimes overcome this inhibition, but a change in ligand is often more effective.Catalyst deactivation is a common cause of low conversion. Understanding the interaction of your substrate with the catalyst is key.

Frequently Asked Questions (FAQs)

Q1: I am observing no or very low conversion of my sterically hindered boronic acid. What is the first parameter I should adjust?

A1: While temperature is a critical parameter, the most crucial factor for successful coupling with hindered substrates is the catalyst and ligand selection. Standard catalysts are often ineffective. Therefore, before extensively optimizing the temperature, ensure you are using a suitable catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands[4]. Once a suitable catalyst is in place, you can proceed to optimize the reaction temperature.

Q2: Will increasing the reaction temperature always improve the yield for a sterically hindered coupling?

A2: Not necessarily. While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions such as protodeboronation (loss of the boronic acid group), homocoupling, or decomposition of the starting materials, catalyst, or product. For some reactions, an optimal temperature exists, and exceeding it can lead to a decrease in yield[1]. It is recommended to perform a temperature screen to find the optimal conditions for your specific substrates.

Q3: My reaction is sluggish at lower temperatures, but at higher temperatures, I see significant byproduct formation. What should I do?

A3: This is a classic optimization problem. Here are a few strategies:

  • Find a compromise temperature: Identify the temperature that provides the best balance between reaction rate and selectivity.

  • Change the catalyst/ligand: A more active catalyst might allow the reaction to proceed at a lower temperature, thus minimizing side reactions.

  • Slow addition: In some cases, slowly adding the boronic acid to the reaction mixture at an elevated temperature can keep its instantaneous concentration low, which can suppress side reactions like homocoupling.

  • Use a boronic ester: Boronate esters, such as pinacol esters, are generally more stable than boronic acids and can sometimes reduce the extent of side reactions, though they may require higher temperatures or longer reaction times to react[5].

Q4: At what temperature should I start my optimization for a new sterically hindered Suzuki coupling?

A4: A good starting point for many Suzuki couplings with hindered substrates is around 80-100 °C[6][7]. However, it is advisable to screen a broader range. Some modern catalyst systems can perform these couplings at room temperature[2][3], while more challenging substrates might require temperatures up to 140 °C[8].

Q5: Can the choice of base influence the optimal reaction temperature?

A5: Yes, the base and temperature can have interdependent effects. A stronger base might allow the reaction to proceed at a lower temperature. Conversely, some bases may be more effective at higher temperatures. It is often necessary to co-optimize both the base and the reaction temperature.

Data on Temperature Optimization

The following tables summarize the effect of reaction temperature on the yield of specific Suzuki-Miyaura coupling reactions involving sterically hindered substrates.

Table 1: Effect of Temperature on the Coupling of 4-chlorotoluene with Phenylboronic Acid

EntryTemperature (°C)Yield (%)
16045
27072
38098
49098
510097
Reaction conditions: 4-chlorotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd-SILP-Fe3O4@SiO2 catalyst, K2CO3 (2 mmol), water. It was observed that 80°C is the optimum temperature, below which the yield decreases sharply and above which it remains constant[9].

Table 2: Temperature Effect on the Coupling of 2-bromo-1,3-dichloro-5-nitrobenzene with (2-(trifluoromethoxy)phenyl)boronic acid

EntryTemperature (°C)Yield (%)
15066
26085
37084
Reaction conditions: (2-(trifluoromethoxy)phenyl)boronic acid (0.5 mmol), 2-bromo-1,3-dichloro-5-nitrobenzene (0.5 mmol), Pd2(dba)3 (5 mol%), Ligand L1 (10 mol%), K2CO3 (2 equiv), THF (5 mL), 1 h. The yield decreased when the reaction was performed at 50 °C[10].

Table 3: Temperature Influence on the Coupling of Pyridine-2-sulfonyl fluoride with 3,5-dimethylphenylboronic acid

EntryTemperature (°C)Yield (%)
16510
210021
Reaction conditions: Pyridine-2-sulfonyl fluoride, 3,5-dimethylphenylboronic acid, Pd(dppf)Cl2 catalyst. Increasing the temperature from 65°C to 100°C resulted in an 11% increase in yield[11].

Experimental Protocols

General Protocol for Temperature Screening in a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a general guideline for optimizing the reaction temperature. It should be adapted for specific substrates and catalyst systems.

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-2.0 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., screen temperatures at 20 °C intervals from 60 °C to 120 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular time intervals.

  • Workup: Once the reaction is complete or has reached a plateau, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Sterically Hindered Coupling check_catalyst Is the Catalyst/Ligand System Appropriate for Hindered Substrates? start->check_catalyst optimize_temp Systematically Screen Reaction Temperature (e.g., RT, 60, 80, 100, 120 °C) check_catalyst->optimize_temp Yes change_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald, NHC) check_catalyst->change_catalyst No check_yield Is Yield Improved? optimize_temp->check_yield side_reactions Are Side Reactions (e.g., Protodeboronation) Observed? optimize_temp->side_reactions optimize_other Optimize Other Parameters: - Base - Solvent - Concentration check_yield->optimize_other No success Successful Coupling check_yield->success Yes optimize_other->optimize_temp change_catalyst->optimize_temp side_reactions->check_yield No lower_temp Consider Lower Temperature with More Active Catalyst or Slow Addition side_reactions->lower_temp Yes lower_temp->optimize_temp

Caption: Troubleshooting workflow for low-yield sterically hindered couplings.

Temperature_Effect_Logic increase_temp Increase Reaction Temperature rate_increase Increased Reaction Rate (Overcomes Activation Energy) increase_temp->rate_increase side_reactions Increased Side Reactions (Protodeboronation, Homocoupling) increase_temp->side_reactions decomposition Catalyst/Substrate Decomposition increase_temp->decomposition higher_yield Potential for Higher Yield rate_increase->higher_yield lower_yield Potential for Lower Yield side_reactions->lower_yield decomposition->lower_yield

Caption: The dual effect of increasing reaction temperature on Suzuki-Miyaura couplings.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with palladium catalyst deactivation in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the necessary information to diagnose and resolve issues encountered during your experiments, leading to improved reaction outcomes and efficiency.

Frequently Asked Questions (FAQs)

This section addresses common questions related to palladium catalyst deactivation and other issues in Suzuki-Miyaura reactions.

Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the primary factors I should investigate?

A1: A low or non-existent yield in a Suzuki-Miyaura reaction can stem from several factors. A systematic approach to troubleshooting is recommended. Begin by verifying the quality and integrity of all reagents: the aryl halide, the boronic acid or ester, the palladium catalyst and ligand, the base, and the solvent. Ensure that the solvent was properly degassed and the reaction was performed under an inert atmosphere, as oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[1][2] Check that your palladium precatalyst is active; if you are using a Pd(II) source, it must be efficiently reduced in situ to the active Pd(0) species.[1][3]

Q2: I observe a black precipitate in my reaction mixture. What is it and what should I do?

A2: The formation of a black precipitate is a common indicator of catalyst deactivation through the formation of palladium black, which consists of agglomerated palladium nanoparticles.[4] This aggregation renders the catalyst inactive. To prevent this, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that stabilize the active monoligated palladium species.[4] Additionally, ensure your reaction is rigorously degassed to prevent oxidation of the active Pd(0) catalyst.[4] If palladium black has already formed, refer to our experimental protocol for catalyst regeneration.

Q3: My reaction is suffering from significant side-product formation, particularly homocoupling of the boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[5] To mitigate this, it is crucial to thoroughly degas your solvents and maintain a strict inert atmosphere throughout the reaction.[6] Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also be advantageous over Pd(II) sources like Pd(OAc)₂.[7]

Q4: What is protodeboronation and how can I avoid it?

A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is particularly prevalent with electron-rich, heteroaryl, or vinyl boronic acids, and can be accelerated by strong bases in aqueous media.[1][6] To minimize protodeboronation, consider using milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] Running the reaction under anhydrous conditions can also be beneficial.

Q5: How do I choose the appropriate ligand for my Suzuki-Miyaura reaction?

A5: The choice of ligand is critical and depends on the specific substrates being coupled. For challenging couplings, such as those involving sterically hindered substrates or unreactive aryl chlorides, bulky and electron-rich phosphine ligands like the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required.[1] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle. For less demanding reactions, simpler phosphines like PPh₃ may suffice. A ligand screening is often the most effective way to identify the optimal ligand for a new transformation.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your Suzuki-Miyaura reactions.

Guide 1: Low Conversion or Stalled Reaction

Symptom: The reaction shows little to no product formation, or the reaction stops before the starting materials are fully consumed.

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Run a control reaction with a known, reliable substrate combination.Use a fresh batch of catalyst or a different precatalyst. Consider robust precatalysts like Buchwald's G3 or G4 palladacycles.[6]
Inefficient Precatalyst Reduction If using a Pd(II) source, analyze a sample of the reaction mixture early on to see if Pd(0) has formed.Ensure appropriate reaction conditions (base, solvent, temperature) for in-situ reduction. Alternatively, use a Pd(0) precatalyst.[4]
Catalyst Poisoning Review the purity of all reagents and solvents. Common poisons include sulfur compounds.[2][4]Use high-purity, recently purchased reagents and freshly distilled or anhydrous solvents. If sulfur poisoning is suspected, pretreat starting materials or use a scavenger.[4]
Poor Solubility Observe the reaction mixture for undissolved solids.Screen different solvents or solvent mixtures to ensure all components are soluble at the reaction temperature.
Sub-optimal Reaction Conditions Compare your reaction temperature, base, and concentration to literature precedents for similar substrates.Systematically screen different bases, temperatures, and concentrations to find the optimal conditions.
Guide 2: Catalyst Deactivation (Palladium Black Formation)

Symptom: A black precipitate forms in the reaction vessel, and the reaction rate slows or stops.

Potential Cause Diagnostic Check Recommended Solution
Ligand Dissociation/Degradation Analyze the reaction mixture by ³¹P NMR to check for ligand degradation products.Use more robust, sterically demanding ligands that form stable complexes with palladium. Increase the ligand-to-palladium ratio.[8]
Oxidation of Pd(0) Ensure the reaction was set up under a strict inert atmosphere.Rigorously degas all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the reaction.
High Reaction Temperature Review the reaction temperature. Excessive heat can promote catalyst decomposition.Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate catalyst deactivation.[9][10]

Data Presentation

The following tables provide quantitative data to aid in the selection of reaction components and conditions.

Table 1: Comparative Performance of Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃801295
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃801292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃801298
4Cs₂CO₃DioxanePd(OAc)₂SPhos100699
5NaOHToluene/H₂OPd(OAc)₂PPh₃801275
6Et₃NToluenePd(OAc)₂PPh₃802420

Data is illustrative and compiled from typical results found in the literature. Yields are highly substrate-dependent.

Table 2: Performance Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
Precatalyst SystemLigandLigand:Pd RatioYield (%)
In-situ from Pd(OAc)₂XPhos0.8:144
In-situ from Pd(OAc)₂XPhos1:174
In-situ from Pd(OAc)₂XPhos1.2:184
Allyl-based precatalystXPhos1:1~80

Data adapted from a comparative study on palladium precatalysts.[4] This data highlights that for in-situ generated catalysts, the ligand-to-metal ratio can be critical for achieving high yields.[4][8]

Table 3: Effect of Temperature on the Suzuki-Miyaura Coupling of Iodobenzene and Phenylboronic Acid
EntryTemperature (°C)Time (h)Yield (%)
1502438
2801295
3100698
4120497

Data is illustrative and compiled from typical results found in the literature.[9][11] Note that while higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and side reactions.[9][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting Suzuki-Miyaura reactions.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser, magnetic stir bar) overnight and allow it to cool under vacuum or in a desiccator.

  • Inert Atmosphere Setup: Assemble the glassware and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (e.g., 0.5-5 mol%), and the ligand (if required).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.[1]

Protocol 2: Step-by-Step Guide to Setting Up an Inert Atmosphere
  • Prepare Glassware: Ensure your reaction flask is clean and oven- or flame-dried. Place a magnetic stir bar inside.

  • Seal the Flask: Seal the flask with a rubber septum.

  • Prepare Inert Gas Source: Fill a balloon with nitrogen or argon. Attach a needle to the balloon.

  • Purge the Flask: Insert the needle from the inert gas balloon into the septum. Insert a second, "vent" needle to allow air to escape.

  • Establish Inert Atmosphere: Allow the inert gas to flow through the flask for several minutes to displace the air.

  • Maintain Positive Pressure: Remove the vent needle first, then the inert gas needle. The balloon will remain on the flask, maintaining a positive pressure of inert gas.

Protocol 3: Regeneration of Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general method for regenerating a spent Pd/C catalyst.

  • Washing with Deionized Water: Wash the inactivated palladium/carbon catalyst with deionized water 2-3 times. Use centrifugation to separate the catalyst after each wash.

  • Washing with Methanol: Wash the catalyst with methanol 2-3 times to remove organic residues, again using centrifugation for separation.[3]

  • Reduction Step: Treat the washed catalyst with a reducing agent solution (e.g., a solution of hydrazine hydrate or formaldehyde in water) at a controlled temperature (e.g., 30-40 °C) for 1-1.5 hours.[3]

  • Final Washing: After the reduction, wash the catalyst with methanol once and then with deionized water once, using centrifugation to separate the catalyst.

  • Drying: Dry the regenerated catalyst. The activity of the regenerated catalyst can be recovered to 90-95%.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to Suzuki-Miyaura reactions and catalyst deactivation.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPdII R¹-Pd(II)-R² L_n Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckReagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) Start->CheckReagents CheckCatalyst Assess Catalyst Activity (Freshness, Precatalyst Type) CheckReagents->CheckCatalyst CheckConditions Review Reaction Conditions (Inert Atmosphere, Temperature, Degassing) CheckCatalyst->CheckConditions AnalyzeSideProducts Analyze for Side Products (Homocoupling, Protodeboronation) CheckConditions->AnalyzeSideProducts OptimizeLigand Optimize Ligand (Sterics, Electronics) AnalyzeSideProducts->OptimizeLigand Steric Hindrance or Low Reactivity OptimizeBase Optimize Base (Strength, Solubility) AnalyzeSideProducts->OptimizeBase Protodeboronation Observed OptimizeTemp Optimize Temperature & Concentration AnalyzeSideProducts->OptimizeTemp Slow Reaction or Catalyst Decomposition Success Improved Yield OptimizeLigand->Success OptimizeBase->Success OptimizeTemp->Success

Caption: A systematic workflow for troubleshooting low yields.

Catalyst_Deactivation Palladium Catalyst Deactivation Pathways ActiveCatalyst Active Pd(0)L Catalyst Deactivation Deactivation ActiveCatalyst->Deactivation Aggregation Aggregation (Palladium Black) Deactivation->Aggregation High Temp, Poor Ligand Oxidation Oxidation to Pd(II) Deactivation->Oxidation Presence of O₂ Poisoning Ligand Displacement/ Poisoning Deactivation->Poisoning Impurities (S, etc.), Coordinating Substrates InactiveSpecies Inactive Catalyst Species Aggregation->InactiveSpecies Oxidation->InactiveSpecies Poisoning->InactiveSpecies

Caption: Major pathways of palladium catalyst deactivation.

References

Technical Support Center: Purification of Biphenyl Products from Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying biphenyl products synthesized via Suzuki-Miyaura coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during the purification of biphenyl products.

Problem 1: Contamination of the final product with unreacted boronic acid or its byproducts.
  • Possible Cause: Excess boronic acid was used in the reaction, or the reaction did not go to completion. Boronic acids and their derivatives (like boroxines) can be polar and may co-elute with the desired product depending on the chromatography conditions.

  • Solution:

    • Aqueous Workup: Perform an extractive workup with an aqueous base. Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which can then be removed in the aqueous layer. A common procedure is to dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a 1-2 M aqueous solution of NaOH or K₂CO₃.[1]

    • Scavenger Resins: Use silica-based scavengers like SiliaBond DEAM or Diol, which are effective for removing boronic acids.[2]

    • Chromatography Optimization: If the product is sufficiently nonpolar, the polar boronic acid impurities can be easily separated by normal-phase silica gel chromatography. If the product is polar and co-elutes with the boronic acid, consider switching the solvent system. For polar products, a system like CH₂Cl₂-MeOH might provide better separation than Hexane-EtOAc.[1]

Problem 2: Presence of homocoupled byproduct from the boronic acid.
  • Possible Cause: Homocoupling of the boronic acid can occur, especially in the presence of Pd(II) species and oxygen.[3] This byproduct often has a similar polarity to the desired biphenyl product, making it difficult to separate.

  • Solution:

    • Reaction Optimization: To prevent the formation of homocoupled products, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen.[3][4] Using a Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can also reduce homocoupling.[3]

    • Chromatography: Careful optimization of column chromatography is often necessary. Due to the similar polarity, a shallow gradient or isocratic elution with a solvent system that provides optimal separation may be required. Sometimes, alternative stationary phases like biphenyl or phenyl-hexyl columns can offer better selectivity for separating aromatic compounds compared to standard C18 columns.[5][6]

    • Recrystallization: If there is a sufficient difference in solubility between the desired product and the homocoupled byproduct, recrystallization can be an effective purification method.[7]

Problem 3: The product and starting aryl halide have very similar Rf values on TLC, leading to co-elution during column chromatography.
  • Possible Cause: The polarity of the starting material and the product are very similar.

  • Solution:

    • Drive the Reaction to Completion: The easiest way to avoid this issue is to ensure the reaction goes to completion, consuming all of the limiting reagent. Using a slight excess of the boronic acid can help achieve this.

    • Change the Solvent System: Experiment with different solvent systems for chromatography. Small changes in the eluent composition can sometimes significantly impact the separation. Trying different solvent combinations like methanol/DCM, ether/hexane, or acetone/chloroform can be beneficial.[8]

    • Modify the Stationary Phase: If using normal-phase silica, consider using a different type of stationary phase, such as alumina or a bonded phase like diol or cyano.

    • Recrystallization: If the product is a solid, recrystallization may be a more effective purification method than chromatography in this scenario.[8]

Problem 4: Low or no recovery of the product after purification.
  • Possible Cause: The product may be unstable on silica gel, or an inappropriate purification technique was chosen.

  • Solution:

    • Deactivate Silica Gel: If the product is suspected to be acid-sensitive, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.

    • Alternative Purification Methods: If the product is an oil and cannot be recrystallized, and is unstable on silica, consider other purification techniques such as distillation (if the product is volatile and thermally stable) or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for biphenyl products from Suzuki reactions?

A1: Flash column chromatography on silica gel is the most common and versatile method for purifying biphenyl products from Suzuki reactions.[9][10] It allows for the separation of the desired product from the palladium catalyst, phosphine ligands, and most byproducts. However, for solid products, recrystallization can be a highly effective and scalable alternative.[11][12]

Q2: How can I remove the palladium catalyst and phosphine ligands from my product?

A2: Most of the palladium catalyst and phosphine ligands (and their oxides) can be removed during the aqueous workup and subsequent column chromatography. Some specific techniques include:

  • Filtration: Sometimes, the palladium catalyst can precipitate out of the reaction mixture upon cooling and can be removed by filtration through a pad of Celite.

  • Extraction: A thorough aqueous workup can help remove some of the more polar palladium species and phosphine oxides.

  • Chromatography: These impurities are typically more polar than the biphenyl product and will remain on the baseline or elute much slower during normal-phase column chromatography.

Q3: My product is a solid. What is a good starting point for finding a recrystallization solvent?

A3: A good recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11] For relatively nonpolar biphenyl compounds, common recrystallization solvents include ethanol, methanol, or a mixed solvent system like ethanol/water or methanol/DCM.[7][12]

Q4: I see multiple spots on my TLC plate after the reaction. What are they likely to be?

A4: Besides your desired product, common spots on a TLC plate after a Suzuki reaction can include:

  • Unreacted aryl halide (starting material).

  • Unreacted boronic acid and its byproducts (e.g., boroxines).

  • Homocoupled product from the boronic acid.

  • Homocoupled product from the aryl halide (less common).

  • Dehalogenated starting material.[3]

  • Byproducts from the decomposition of phosphine ligands.

Quantitative Data

Table 1: Comparison of Purification Methods for a Model Biphenyl Synthesis

Purification MethodTypical RecoveryPurity (by HPLC)Key AdvantagesKey Disadvantages
Flash Chromatography 60-95%>98%Widely applicable, good for removing a variety of impurities.Can be time-consuming and require large volumes of solvent.
Recrystallization 50-90%>99%Can provide very high purity, scalable.Only applicable to solid products, yield can be lower.[11]
Aqueous Base Wash >95% (crude)VariableEffectively removes acidic impurities like boronic acids.Does not remove non-acidic impurities.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Workup: After the reaction is complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC plate with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate) to determine the optimal eluent for separation.[13]

  • Column Packing: Prepare a flash column with silica gel using the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biphenyl product.

Protocol 2: Purification by Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling until the solid completely dissolves.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc, H2O, Brine) start->workup concentrate Concentrate Organic Layer workup->concentrate crude_product Crude Product concentrate->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize  Yes chromatography Column Chromatography is_solid->chromatography  No pure_product Pure Biphenyl Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for purifying biphenyl products.

Troubleshooting_Impurity_Removal impurity Impurity Detected boronic_acid Boronic Acid Impurity impurity->boronic_acid homocoupled Homocoupled Byproduct impurity->homocoupled starting_material Starting Material impurity->starting_material sol_boronic Aqueous Base Wash or Scavenger Resin boronic_acid->sol_boronic sol_homocoupled Optimize Chromatography or Recrystallize homocoupled->sol_homocoupled sol_starting_material Optimize Reaction Conditions or Chromatography starting_material->sol_starting_material

Caption: Troubleshooting common impurities in biphenyl synthesis.

References

Technical Support Center: Optimizing Coupling Reactions with a High-Quality Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the quality of the inert atmosphere in coupling reactions. A pristine, oxygen- and moisture-free environment is often critical for achieving high efficiency and reproducibility in these sensitive catalytic processes.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so critical for many coupling reactions?

A1: Many palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, rely on a Pd(0) species as the active catalyst. This Pd(0) state is highly sensitive to oxygen and can be readily oxidized to Pd(II), which is catalytically inactive in the primary catalytic cycle.[1][2] This oxidation leads to catalyst decomposition, often observed as the formation of palladium black, resulting in low or no product yield.[1] Furthermore, oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[2]

Q2: What is the difference between using a glovebox and a Schlenk line for maintaining an inert atmosphere?

A2: A glovebox provides a sealed environment filled with a continuously purified inert gas, allowing for the manipulation of reagents and reaction vessels in a highly controlled atmosphere. It is ideal for highly sensitive reagents and long-term experiments. A Schlenk line is a dual-manifold glassware system connected to a vacuum pump and an inert gas source. It allows for the removal of air from a reaction flask by repeated cycles of evacuation and backfilling with an inert gas.[3] While more cost-effective and suitable for running multiple reactions, it requires more technical skill to maintain a consistently high-quality inert atmosphere throughout the experiment.

Q3: What are the most common sources of contamination in an inert atmosphere setup?

A3: Contamination can arise from several sources:

  • Leaks: Poorly sealed joints, septa, or tubing connections are common entry points for air and moisture.

  • Outgassing: Solvents, reagents, and even plastic or rubber components can release adsorbed moisture and oxygen into the inert atmosphere.

  • Inadequate Purging: Insufficient evacuation and backfilling cycles on a Schlenk line, or not allowing enough time for purging with an inert gas, can leave residual oxygen and moisture.

  • Impure Inert Gas: The inert gas cylinder itself may have a low purity grade, introducing contaminants into the system. It is crucial to use high-purity (e.g., 99.999%) argon or nitrogen.

Q4: Can I use nitrogen instead of argon for my coupling reaction?

A4: In most cases, nitrogen is a suitable and more economical choice for creating an inert atmosphere. However, argon is denser than air, which can be advantageous when working with open flasks or during transfers, as it provides a more stable "blanket" over the reaction. For reactions involving lithium metal at room temperature or other specific reactive metals at elevated temperatures, nitrogen can be reactive, and argon is the preferred choice.

Q5: My reaction mixture turned black. What does this indicate?

A5: A black precipitate is often indicative of palladium black, which forms when the active Pd(0) catalyst decomposes and agglomerates. This is a strong sign that your inert atmosphere has been compromised by oxygen, leading to the oxidation and subsequent precipitation of the palladium catalyst.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Inactivation: The Pd(0) catalyst has been oxidized by residual oxygen.[1][4]- Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[4] - Perform at least three evacuate-backfill cycles on your reaction flask using a Schlenk line. - Use fresh, high-purity palladium catalysts and phosphine ligands, as they can degrade or become oxidized over time.[1]
Moisture-Sensitive Reagents: The presence of water is quenching a key reagent (e.g., a strong base like NaOtBu in Buchwald-Hartwig amination).- Use oven-dried or flame-dried glassware and allow it to cool under a stream of inert gas. - Use anhydrous solvents. - Handle hygroscopic reagents in a glovebox.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of organoboron reagents in Suzuki couplings.[2]- Improve the degassing of your solvent and the purging of your reaction vessel to minimize oxygen levels.
Protodeboronation: The boronic acid is being replaced by a proton, often from residual water.[1]- While some protocols use aqueous bases, consider using anhydrous conditions if protodeboronation is a significant issue.[1] - Choose a milder base that is less likely to promote this side reaction.[1]
Inconsistent Reaction Results Variable Inert Atmosphere Quality: Minor variations in your inerting technique are leading to different levels of oxygen and moisture in each run.- Standardize your inerting procedure: use a consistent number of evacuate-backfill cycles and a set duration for degassing. - Regularly check your Schlenk line or glovebox for leaks. - If using septa, replace them regularly as they can become worn and leak after multiple punctures.

Data Presentation: Impact of Atmosphere Quality on Reaction Efficiency

While extensive quantitative data is often proprietary or specific to a particular reaction system, the following tables illustrate the general impact of inert atmosphere quality on coupling reaction outcomes based on available literature and established principles.

Table 1: Illustrative Effect of Oxygen on Suzuki Coupling Yield

Oxygen Level (ppm, approximate)Expected YieldObservations
< 1High (>90%)Clean reaction with minimal side products.
10 - 50Moderate (50-80%)Some catalyst decomposition (slight darkening of the mixture) and potential for homocoupling byproducts may be observed.
> 100Low (<30%)Significant formation of palladium black and a higher proportion of homocoupling and other side products are likely.[2]

Table 2: Illustrative Effect of Moisture on Heck Reaction Yield (in a specific ionic liquid system)

Water Content (ppm)Reported YieldContext
< 50> 90%Heck coupling of iodobenzene with olefins in an imidazolium-based ionic liquid.
> 50DecreasedThe coupling efficiency is noted to be dependent on the water content.

Note: The data in these tables are illustrative and the actual impact will vary depending on the specific substrates, catalyst, ligand, and solvent used.

Experimental Protocols

Protocol 1: Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid using a Schlenk Line
  • Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and a condenser overnight at 120 °C. Assemble the glassware while hot and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent Preparation: In a separate flask, degas the solvent (e.g., a mixture of 1,4-dioxane and water) by bubbling inert gas through it for at least 30 minutes.

  • Reaction Setup:

    • Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) to the Schlenk flask.

    • Seal the flask and perform three evacuate-backfill cycles to ensure a thoroughly inert atmosphere.[1]

    • Add the degassed solvent via a syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride in a Glovebox
  • Glovebox Preparation: Ensure the glovebox has a low oxygen (<1 ppm) and moisture (<1 ppm) atmosphere.

  • Reagent Preparation: Bring all reagents (aryl chloride, amine, palladium precatalyst, phosphine ligand, base, and anhydrous solvent) and oven-dried glassware into the glovebox antechamber and cycle appropriately before transferring them into the main chamber.

  • Reaction Setup:

    • Inside the glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., XPhos, 1.2-2.4 equiv relative to Pd), and base (e.g., NaOtBu, 1.2-2.0 equiv) to an oven-dried reaction tube with a magnetic stir bar.[5]

    • Add the aryl chloride (1.0 equiv) and the amine (1.0-1.5 equiv).[5]

    • Add the anhydrous solvent (e.g., toluene) to the desired concentration.[5]

  • Reaction Execution:

    • Seal the reaction vessel tightly.

    • Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).[5]

    • Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).[5]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and water, then perform a standard aqueous work-up.

    • Purify the product by column chromatography.[5]

Visualizations

Experimental_Workflow_Schlenk_Line cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification prep_glass 1. Oven-dry glassware prep_reagents 2. Degas solvent add_solids 3. Add solids under positive inert gas flow prep_reagents->add_solids purge 4. Evacuate-backfill cycles (3x) add_solids->purge add_solvent 5. Add degassed solvent via syringe purge->add_solvent heat 6. Heat and stir add_solvent->heat monitor 7. Monitor progress (TLC/LC-MS) heat->monitor cool 8. Cool to RT monitor->cool extract 9. Aqueous work-up cool->extract purify 10. Column chromatography extract->purify Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_atmosphere Atmosphere Quality cluster_reagents Reagent Quality start Low Yield or Incomplete Reaction catalyst_inactive Is catalyst active? start->catalyst_inactive catalyst_check Use fresh catalyst/ligand. Store under inert gas. catalyst_inactive->catalyst_check No atmosphere_check Is inert atmosphere adequate? catalyst_inactive->atmosphere_check Yes catalyst_check->atmosphere_check atmosphere_fix Degas solvent thoroughly. Perform 3+ purge cycles. Check for leaks. atmosphere_check->atmosphere_fix No reagents_check Are reagents pure/dry? atmosphere_check->reagents_check Yes atmosphere_fix->reagents_check reagents_fix Use anhydrous solvents. Purify starting materials. reagents_check->reagents_fix No optimize optimize reagents_check->optimize Yes reagents_fix->optimize Problem Solved

References

Technical Support Center: Managing Boronic Acid Stability in Aqueous & Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the stability of boronic acids in your experiments, particularly in aqueous or protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for boronic acids in aqueous or protic solvents?

A1: Boronic acids are susceptible to two main degradation pathways in the presence of water or other protic solvents:

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acids or bases and can be a significant side reaction in Suzuki-Miyaura couplings, especially with electron-rich or heteroaromatic boronic acids.[1][2]

  • Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of reactive oxygen species (ROS), leading to the formation of an alcohol or phenol and boric acid.[3][4] This can be a concern in biological systems or when using certain reagents.[3][4]

Q2: I am observing significant degradation of my boronic acid during my reaction. What are the most common causes?

A2: Significant degradation of boronic acids during a reaction can be attributed to several factors:

  • Reaction Conditions: Harsh conditions, such as high temperatures and the presence of strong acids or bases, can accelerate protodeboronation.[1]

  • Presence of Water: Aqueous conditions, especially at non-neutral pH, can facilitate both protodeboronation and other decomposition pathways.

  • Oxygen Contamination: The presence of dissolved oxygen can lead to oxidative degradation of the boronic acid.[3] For sensitive reactions like the Suzuki-Miyaura coupling, degassing the solvent is crucial to prevent both boronic acid decomposition and catalyst deactivation.

  • Inherent Instability: Some boronic acids, particularly those with certain functional groups (e.g., some heteroaryl boronic acids), are inherently less stable.[2]

Q3: How can I improve the stability of my boronic acid in solution?

A3: Several strategies can be employed to enhance the stability of boronic acids:

  • Formation of Boronic Esters: Converting the boronic acid to a boronic ester is a common and effective stabilization method. Pinacol esters are widely used due to their increased stability and ease of handling.[5]

  • Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air and moisture-tolerant crystalline solids.[6] They are compatible with chromatography and release the active boronic acid under specific basic conditions, making them ideal for reactions requiring slow release of the boronic acid.

  • Formation of Trifluoroborates: Potassium organotrifluoroborates are another stable alternative to boronic acids. They are typically crystalline solids with increased stability towards oxidation and protodeboronation. The boronic acid can be slowly released under aqueous basic conditions.

  • Use of Boralactones: For applications where oxidative stability is a major concern, intramolecular esters like boralactones have shown dramatically increased resistance to oxidation.[4]

Q4: When should I choose a MIDA boronate over a pinacol ester?

A4: The choice between a MIDA boronate and a pinacol ester depends on the specific requirements of your experiment:

  • Choose a MIDA boronate when:

    • You are working with a particularly unstable boronic acid.

    • You need to perform sequential cross-coupling reactions.[2]

    • Your purification involves silica gel chromatography, as MIDA boronates are generally stable under these conditions.[6]

    • You require a controlled, slow release of the boronic acid during the reaction.

  • A pinacol ester may be sufficient when:

    • Your boronic acid has moderate stability.

    • You are performing a standard, single cross-coupling reaction.

    • The reaction conditions are relatively mild.

Q5: How can I monitor the stability of my boronic acid?

A5: Several analytical techniques can be used to monitor the degradation of boronic acids:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the concentration of the boronic acid and its degradation products over time. However, on-column hydrolysis can be a challenge. Using aprotic diluents and optimizing mobile phase conditions can help minimize this issue.[7][8]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS offers higher resolution and sensitivity, and the mass spectrometer can help identify the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the disappearance of the boronic acid signal and the appearance of new signals from degradation products. ¹¹B NMR is particularly useful for observing changes in the boron environment.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling with an Unstable Boronic Acid
Symptom Possible Cause Suggested Solution(s)
Low or no product formation, starting material consumed Protodeboronation of the boronic acid. Boronic acids, especially heteroaryl derivatives, can be prone to hydrolysis.[2]- Switch to a more stable boronic acid derivative like a MIDA boronate or a pinacol ester . MIDA boronates offer excellent stability and allow for the slow release of the boronic acid under reaction conditions. - Use anhydrous solvents and ensure all reagents are dry. - Employ milder reaction conditions (lower temperature, weaker base).
Significant amount of homocoupling product Oxidative degradation of the boronic acid and/or catalyst. The presence of oxygen can lead to the formation of boronic acid homocoupling byproducts.[2]- Thoroughly degas all solvents and the reaction mixture using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. - Use a fresh, active palladium catalyst.
Inconsistent yields between runs Inconsistent quality or stability of the boronic acid. Boronic acids can degrade upon storage, leading to variable amounts of the active reagent.- Check the purity of the boronic acid by NMR before use. - Store boronic acids in a cool, dark, and dry place. For long-term storage, consider converting them to a more stable form like a MIDA boronate.
Guide 2: Challenges in HPLC Analysis of Boronic Acids
Symptom Possible Cause Suggested Solution(s)
Appearance of a new peak corresponding to the protodeboronated product during analysis On-column hydrolysis of the boronic acid or boronic ester. The aqueous mobile phase and stationary phase can promote the hydrolysis of the analyte.[7][8]- Use an aprotic diluent (e.g., acetonitrile, THF) to prepare the sample.[7] - Minimize the amount of water in the mobile phase if possible. - Evaluate different stationary phases; columns with low silanol activity may reduce on-column hydrolysis.[7] - For boronic esters, consider using a mobile phase without a pH modifier.[7]
Poor peak shape or retention of the boronic acid Interaction of the boronic acid with the stationary phase. - Adjust the pH of the mobile phase. - Consider using a different column chemistry, such as one designed for polar compounds.
Inaccurate quantification of boronic ester purity Hydrolysis of the ester to the boronic acid before or during injection. - Prepare samples immediately before analysis. - Use an autosampler with cooling capabilities. - Develop a method that separates the ester from the corresponding acid to accurately determine purity.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of a Boronic Acid by HPLC

This protocol outlines a forced degradation study to assess the stability of a boronic acid under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the boronic acid in an organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

    • Control: Keep an aliquot of the stock solution at room temperature.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.

  • Sample Preparation for HPLC: Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration with the mobile phase or an aprotic solvent.

  • HPLC Analysis: Inject the samples onto a suitable HPLC system with a UV detector. Use a method that can separate the parent boronic acid from its potential degradation products.

  • Data Analysis: Calculate the percentage of the remaining boronic acid at each time point by comparing the peak area to the control at time zero.

Protocol 2: Synthesis of a MIDA Boronate from a Boronic Acid

This protocol describes a general method for the preparation of an N-methyliminodiacetic acid (MIDA) boronate.

  • Reagents and Equipment:

    • Boronic acid

    • N-methyliminodiacetic acid (MIDA)

    • Anhydrous solvent (e.g., DMSO/toluene mixture)

    • Dean-Stark apparatus

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv) and MIDA (1.0 equiv).

    • Add the anhydrous solvent system (e.g., 5% v/v DMSO in toluene).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction by a suitable method (e.g., TLC, NMR of a small aliquot) until the starting boronic acid is consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The MIDA boronate often precipitates from the solution upon cooling. The product can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Visualizations

Degradation_Pathways cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation Boronic_Acid Boronic Acid (R-B(OH)₂) Arene Arene (R-H) Boronic_Acid->Arene H⁺/H₂O or OH⁻/H₂O Alcohol_Phenol Alcohol/Phenol (R-OH) Boronic_Acid->Alcohol_Phenol [O] (e.g., H₂O₂) Boric_Acid_P Boric Acid (B(OH)₃) Boric_Acid_O Boric Acid (B(OH)₃)

Caption: Major degradation pathways of boronic acids in aqueous/protic solvents.

Stability_Workflow Start Start: Unstable Boronic Acid Assess_Stability Assess Stability (Forced Degradation Study) Start->Assess_Stability Is_Stability_Acceptable Is Stability Acceptable? Assess_Stability->Is_Stability_Acceptable Proceed Proceed with Experiment Is_Stability_Acceptable->Proceed Yes Select_Strategy Select Stabilization Strategy Is_Stability_Acceptable->Select_Strategy No Synthesize_Derivative Synthesize Stabilized Derivative (e.g., MIDA boronate, Pinacol ester) Select_Strategy->Synthesize_Derivative Verify_Stability Verify Stability of Derivative Synthesize_Derivative->Verify_Stability Proceed_with_Derivative Proceed with Experiment using Stabilized Derivative Verify_Stability->Proceed_with_Derivative

Caption: Experimental workflow for assessing and managing boronic acid stability.

Stabilization_Strategy Start Need to Stabilize Boronic Acid High_Instability High Instability or Sequential Coupling? Start->High_Instability MIDA Use MIDA Boronate High_Instability->MIDA Yes Moderate_Instability Moderate Instability? High_Instability->Moderate_Instability No Pinacol Use Pinacol Ester Moderate_Instability->Pinacol Yes Oxidative_Stress High Oxidative Stress? Moderate_Instability->Oxidative_Stress No Boralactone Consider Boralactone or Trifluoroborate Oxidative_Stress->Boralactone Yes Standard Standard Conditions Oxidative_Stress->Standard No

Caption: Decision tree for selecting a suitable boronic acid stabilization strategy.

References

Technical Support Center: High-Throughput Screening for Optimizing Suzuki Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-throughput screening (HTS) to optimize Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using HTS for Suzuki reaction optimization compared to traditional methods?

High-throughput screening offers significant benefits over traditional one-variable-at-a-time (OFAT) optimization by enabling the rapid and parallel evaluation of numerous reaction conditions.[1] This approach accelerates the identification of optimal conditions, reduces the consumption of valuable materials, and provides a richer dataset for understanding the complex interplay between various reaction parameters.[1]

Q2: What are the essential components of a typical HTS workflow for Suzuki reaction optimization?

A standard HTS workflow involves several key stages:

  • Stock Solution Preparation: Preparing solutions of the aryl halide, boronic acid derivative, palladium precatalysts, ligands, and bases in appropriate anhydrous solvents.[1]

  • Reaction Setup: Dispensing the reagents into multi-well plates (e.g., 96- or 384-well plates) using automated liquid handlers.

  • Reaction Execution: Sealing the reaction plates and incubating them at a specific temperature, often under an inert atmosphere.[1]

  • Quenching and Workup: Stopping the reactions and preparing the samples for analysis.

  • Analysis: Utilizing rapid analytical techniques like UPLC-MS or GC-MS to determine the reaction outcome (e.g., yield, purity).[1][2]

  • Data Analysis: Employing software to process the large datasets generated and identify optimal conditions.

Q3: How should I select the initial set of catalysts, ligands, bases, and solvents for my HTS campaign?

The initial selection should be based on a combination of literature precedents for similar substrates and a diverse representation of different classes of reagents. For instance, screen a variety of phosphine ligands with varying steric and electronic properties, a range of inorganic and organic bases, and a selection of common aprotic and protic solvents.[3][4] Full-factorial design of experiments (DoE) can be a powerful approach to systematically explore the interactions between these variables.[3][4]

Q4: What are the most common analytical techniques for monitoring high-throughput Suzuki reactions?

Rapid and sensitive analytical methods are crucial for HTS. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for their ability to quickly quantify product formation and identify byproducts.[1][2] Thin Layer Chromatography (TLC) coupled with mass spectrometry (TLC/CMS) can also be a simple and fast technique for real-time reaction monitoring.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during your high-throughput Suzuki reaction screening experiments.

Problem 1: Consistently Low or No Product Yield Across All Wells

If you observe a general failure of the reaction across your entire screening plate, it often points to a systemic issue with one of the common reagents or the overall experimental setup.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Catalyst Inactivation Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Oxygen can deactivate the catalyst, so proper degassing of solvents and reagents is critical.[6][7] Consider using a more stable precatalyst.
Poor Reagent Quality Verify the purity and stability of your aryl halide and boronic acid. Boronic acids can degrade over time, especially if they are electron-deficient.[6][7] Using fresh, high-purity starting materials is essential.
Inadequate Degassing Thoroughly degas all solvents and the reaction mixtures.[7] Techniques like freeze-pump-thaw or bubbling with an inert gas (Argon or Nitrogen) for an extended period can be effective.[6][7]
Suboptimal Temperature The chosen reaction temperature may be too low. Screen a range of higher temperatures, as some challenging couplings require more thermal energy.[8]
Incorrect Base Selection The base plays a crucial role in the catalytic cycle. If you are using a single base for the entire screen, it may not be suitable for your specific substrate combination. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[6][9]
Problem 2: Significant Well-to-Well Variability and Poor Reproducibility

Inconsistent results between duplicate wells or across the plate can obscure the identification of true "hits" and make data interpretation difficult.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inaccurate Liquid Handling Calibrate and validate the performance of your automated liquid handlers to ensure precise and accurate dispensing of small volumes.[2] Small errors in dispensing can lead to significant variations in reaction outcomes.
Solvent Evaporation Ensure proper sealing of the reaction plates to prevent solvent evaporation, which can alter reactant concentrations.[1] Use high-quality sealing mats or heat seals.
Heterogeneous Reaction Mixtures Poor solubility of reagents, particularly the base, can lead to inconsistent reaction rates. Ensure adequate stirring or agitation of the reaction plates during incubation. Consider using a solvent system that better solubilizes all components.
"Edge Effects" in Plates Temperature gradients across the multi-well plate, with the outer wells being at a different temperature than the inner wells, can cause variability. Ensure uniform heating of the reaction block and consider leaving the outer wells empty or filling them with solvent.
Problem 3: Formation of Significant Side Products

The presence of side products such as homocoupled boronic acid or dehalogenated starting material can complicate analysis and reduce the yield of the desired product.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Protodeboronation This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[6] It can be minimized by using milder bases (e.g., K₃PO₄, KF), ensuring anhydrous conditions, and avoiding excessively high temperatures.[6]
Homocoupling The coupling of two boronic acid molecules can be promoted by the presence of oxygen or Pd(II) species.[3] Thorough degassing and the use of a Pd(0) source or a precatalyst that rapidly generates Pd(0) can mitigate this.
Dehalogenation The aryl halide can be reduced to the corresponding arene. This can be influenced by the choice of solvent and base.[3] Screening different catalyst and ligand combinations may identify a system that favors the desired cross-coupling pathway.

Experimental Protocols

General Protocol for High-Throughput Suzuki Reaction Screening in a 96-Well Plate

This protocol provides a general framework and should be adapted based on the specific substrates and available equipment.

1. Stock Solution Preparation:

  • Prepare stock solutions of the aryl halide (e.g., 0.2 M in dioxane), boronic acid (e.g., 0.3 M in dioxane), a variety of palladium precatalysts (e.g., 10 mM in dioxane), a library of ligands (e.g., 20 mM in dioxane), and different bases (e.g., 1.0 M aqueous solutions).[1] All organic solvents should be anhydrous and degassed.

2. Reaction Plate Preparation:

  • In a 96-well reaction plate, use an automated liquid handler to dispense the stock solutions according to the experimental design. For a typical 10 µmol scale reaction:

    • 50 µL of aryl halide solution (10 µmol)

    • 50 µL of boronic acid solution (15 µmol)

    • 10 µL of catalyst solution (0.1 µmol, 1 mol%)

    • 10 µL of ligand solution (0.2 µmol, 2 mol%)

    • 30 µL of base solution (30 µmol, 3 equiv.)

  • Bring the total volume in each well to a consistent level with additional solvent if necessary.

3. Reaction Execution:

  • Seal the reaction plate securely with a cap mat or heat seal.[1]

  • Place the plate in a pre-heated reaction block or oven at the desired temperature (e.g., 80-100 °C) with agitation for a set period (e.g., 1-24 hours).

4. Workup and Analysis:

  • Cool the reaction plate to room temperature.

  • Quench each reaction by adding a suitable solvent (e.g., 100 µL of water).

  • Add an extraction solvent containing an internal standard (e.g., 200 µL of ethyl acetate with dodecane).

  • Seal and shake the plate vigorously to ensure thorough mixing and extraction.

  • Centrifuge the plate to separate the aqueous and organic layers.

  • Transfer an aliquot of the organic layer to a new 384-well plate for analysis by UPLC-MS or GC-MS.[2]

Visualizations

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock Stock Solution Preparation dispense Automated Dispensing prep_stock->dispense design_exp Experimental Design (DoE) design_exp->dispense react Reaction Incubation dispense->react quench Quenching & Workup react->quench analytical UPLC-MS / GC-MS Analysis quench->analytical data_proc Data Processing & Visualization analytical->data_proc hit_id Hit Identification data_proc->hit_id

Caption: A generalized workflow for high-throughput screening of Suzuki reaction conditions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield start Low/No Yield in HTS check_reagents Check Reagent Quality (Catalyst, Substrates) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Atmosphere) check_reagents->check_conditions OK re_screen Re-screen with Fresh Reagents check_reagents->re_screen Degraded optimize_temp Screen Broader Temperature Range check_conditions->optimize_temp Temp Suboptimal degas Improve Degassing Protocol check_conditions->degas Inadequate Degassing success Improved Yield re_screen->success optimize_temp->success degas->success

Caption: A decision tree for troubleshooting low yields in high-throughput Suzuki reactions.

References

Technical Support Center: Removal of Boron Impurities from Final Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boron impurities from their final products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of boron impurities, providing potential causes and solutions in a question-and-answer format.

Issue 1: Residual Boron Detected After Work-up of Suzuki-Miyaura Coupling Reaction

Question: I have performed a Suzuki-Miyaura cross-coupling reaction and, after a standard aqueous work-up, I still observe significant boron impurities (e.g., boronic acids, boroxines) in my final product according to NMR and ICP-MS analysis. What are the best strategies to remove these residual impurities?

Answer: Residual boron species after a Suzuki-Miyaura reaction are a common challenge. Standard aqueous work-ups can be insufficient for complete removal. Here are several effective strategies:

  • Liquid-Liquid Extraction under Basic Conditions: Boronic acids are acidic and can be extracted into an aqueous basic solution. Wash the organic layer containing your product with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The boronic acid will be deprotonated to the more water-soluble boronate salt, which will partition into the aqueous phase. Be cautious, as some organic compounds may be sensitive to high pH.

  • Scavenger Resins: Solid-supported scavengers are highly effective for selectively removing boronic acids from organic solutions.[1] Polymer-bound diethanolamine (PS-DEAM) is a particularly effective scavenger for this purpose.[1][2][3]

    • Typical Scavenging Conditions with PS-DEAM: Use 2-3 equivalents of PS-DEAM resin relative to the amount of residual boronic acid. The reaction is typically performed at room temperature with stirring for 4-16 hours.[2] The purified product is then isolated by simple filtration.[1]

  • Formation and Removal of Boronate Esters: Boronic acids can be converted to boronate esters, which may have different solubility and chromatographic properties, facilitating their removal. However, this is more of a derivatization approach and might not be ideal for direct purification of the final API.

Issue 2: Poor Performance of Boron Scavenger Resin

Question: I used a boron scavenger resin (e.g., PS-DEAM), but the removal of boron impurities was incomplete. What could be the reasons for this, and how can I improve the efficiency?

Answer: Incomplete scavenging can be due to several factors. Here's a troubleshooting guide:

  • Insufficient Equivalents of Scavenger: Ensure you are using an adequate excess of the scavenger resin. For PS-DEAM, 2-3 equivalents relative to the boronic acid are recommended.[2] If the boron impurity level is high, you may need to increase the amount of resin.

  • Inadequate Reaction Time or Temperature: While scavenging is often effective at room temperature, allowing the mixture to stir for a sufficient time (4-16 hours) is crucial.[4] In some cases, gentle heating might improve kinetics, but this should be tested cautiously to avoid degradation of the API.

  • Solvent Incompatibility: The choice of solvent can significantly impact the swelling of the polymer-supported scavenger and, consequently, its effectiveness. PS-DEAM is compatible with common organic solvents like THF, DCM, MeOH, and DMF.[2] If your API is in a solvent where the resin does not swell properly, the scavenging efficiency will be reduced. Consider a solvent swap to a more compatible one if possible.

  • Competitive Binding: If other Lewis acidic species are present in your reaction mixture, they might compete with the boronic acid for the binding sites on the scavenger. Pre-treating the crude product to remove other impurities might be necessary.

Issue 3: Difficulty in Quantifying Low Levels of Boron Impurities

Question: I need to confirm that the boron impurity in my final API is below the regulatory limit, but I am struggling with the analytical method. What is the best technique for quantifying trace levels of boron in a pharmaceutical product?

Answer: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred method for quantifying trace elemental impurities, including boron, in pharmaceutical samples due to its high sensitivity and specificity.[4][5][6]

  • Sample Preparation is Key: A major challenge in boron analysis by ICP-MS is the potential for boron loss due to volatilization during sample digestion, especially when using acidic conditions.[7] To prevent this, a complexing agent like mannitol can be added to the sample digest to form a stable, non-volatile boron-mannitol complex.[7][8]

  • Minimizing Memory Effects: Boron is known to cause memory effects in ICP-MS systems. Using a rinse solution containing mannitol and ammonia can help to effectively wash out residual boron between samples, ensuring accurate measurements.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main sources of boron impurities in final drug products?

A1: The most common source of boron impurities in pharmaceutical synthesis is the use of boronic acids or their derivatives as reagents, particularly in widely used reactions like the Suzuki-Miyaura cross-coupling.[6] Other sources can include boron-based catalysts or reagents used in other synthetic steps.

Q2: Why is it important to remove boron impurities from the final API?

A2: Regulatory agencies have strict limits on elemental impurities in drug products. Some boron-containing reagents have been found to be potentially mutagenic.[6] Therefore, it is crucial to control and remove these impurities to ensure the safety and efficacy of the final drug product.

Q3: What are the different types of boron scavengers available?

A3: Several types of solid-supported scavengers are effective for boron removal. The most common ones are based on functional groups that can form stable complexes with boronic acids, such as:

  • Diethanolamine (DEAM) functionalized resins (e.g., PS-DEAM): Highly effective for scavenging boronic acids.[1][2][3]

  • Tris(hydroxymethyl)aminomethane (Tris) functionalized polymers: Also show good boron removal capabilities.

  • Ion-exchange resins with N-methylglucamine functionality: These are particularly effective for boron removal from aqueous solutions and can be adapted for organic media.

Q4: Can I use liquid-liquid extraction instead of scavenger resins?

A4: Yes, liquid-liquid extraction under basic conditions is a viable method. However, its effectiveness depends on the properties of your API. If your API is sensitive to basic conditions or is also acidic and gets extracted into the aqueous layer, then scavenger resins offer a milder and more selective alternative.

Q5: How do I choose the best method for boron removal in my specific case?

A5: The choice of method depends on several factors, including the nature of your API (e.g., stability, solubility), the solvent system, the level of boron impurity, and the scale of your synthesis. The decision tree below provides a general guideline.

Experimental Protocols

Protocol 1: Boron Impurity Removal using PS-DEAM Scavenger Resin (Batch Mode)

Objective: To remove residual boronic acid impurities from a final product solution.

Materials:

  • Crude product solution containing boron impurities

  • Polymer-supported Diethanolamine (PS-DEAM) resin (Capacity: typically 1.5-2.2 mmol/g)[2]

  • Compatible organic solvent (e.g., THF, DCM, MeOH, DMF)[2]

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Quantify Boron Impurity: If possible, estimate the molar amount of the boron impurity in your crude product solution using a suitable analytical technique (e.g., qNMR or an initial ICP-MS screening).

  • Calculate Required Amount of Scavenger: Calculate the mass of PS-DEAM resin required to provide 2-3 molar equivalents relative to the estimated amount of boronic acid impurity.[2]

  • Set up the Scavenging Reaction:

    • In a suitable flask, dissolve the crude product in a compatible organic solvent.

    • Add the calculated amount of PS-DEAM resin to the solution.

    • Add a stir bar and stir the suspension at room temperature.

  • Incubation: Allow the mixture to stir for 4-16 hours at room temperature.[2] The optimal time may need to be determined empirically.

  • Isolation of the Purified Product:

    • Set up a filtration apparatus.

    • Filter the reaction mixture to remove the scavenger resin.

    • Wash the resin on the filter with a fresh portion of the organic solvent to ensure complete recovery of the product.

  • Product Work-up: Combine the filtrate and the washings. The resulting solution contains the purified product, which can be concentrated under reduced pressure.

  • Analysis: Analyze a sample of the purified product by ICP-MS to confirm the removal of boron to the desired level.

Protocol 2: Quantification of Trace Boron in an API using ICP-MS

Objective: To accurately determine the concentration of boron in a final drug substance.

Materials:

  • API sample

  • High-purity nitric acid (HNO₃)

  • High-purity hydrofluoric acid (HF) (if the API is difficult to digest)

  • Mannitol

  • Ammonia solution

  • Boron standard solutions for calibration

  • Internal standard (e.g., Beryllium)[8]

  • Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

Procedure:

  • Sample Digestion:

    • Accurately weigh a known amount of the API sample into a clean digestion vessel.

    • Add a solution of mannitol to complex with the boron. The mannitol-to-boron ratio should be greater than 10 (w/w) to prevent volatilization.[7]

    • Add high-purity nitric acid. If necessary for complete digestion, a small amount of hydrofluoric acid can be used, but appropriate safety precautions must be taken.

    • Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood until a clear solution is obtained.

  • Sample Dilution:

    • After cooling, dilute the digested sample to a known volume with deionized water.

    • The final solution for analysis should contain a diluent of mannitol and ammonia to minimize memory effects.[8] A typical final diluent concentration might be 0.25% w/v mannitol and 0.1 M ammonia.[8]

    • Add the internal standard to all samples, blanks, and calibration standards.

  • ICP-MS Analysis:

    • Prepare a calibration curve using a series of boron standard solutions in the same matrix as the samples.

    • Aspirate the samples into the ICP-MS.

    • Use a rinse solution containing mannitol and ammonia between samples to prevent carry-over.[8]

    • Measure the intensity of the boron isotope (¹⁰B or ¹¹B). ¹⁰B is often preferred to avoid potential interference from ¹²C.[8]

  • Data Analysis:

    • Quantify the boron concentration in the samples by comparing their signal intensities to the calibration curve, correcting for the internal standard.

    • Calculate the final concentration of boron in the original API sample, taking into account the initial sample weight and dilution factors.

Data Presentation

Table 1: Comparison of Boron Removal Techniques

MethodPrincipleTypical EfficiencyAdvantagesDisadvantages
Scavenger Resins (e.g., PS-DEAM) Covalent bonding/complexation with boronic acid>95%High selectivity, mild conditions, simple filtration work-up.[1]Cost of resin, requires stirring for several hours.
Basic Liquid-Liquid Extraction Acid-base chemistry; formation of water-soluble boronate salts70-95%Inexpensive, simple procedure.Can be problematic for base-sensitive APIs, may require multiple extractions.
Ion-Exchange Chromatography Adsorption onto a solid support with specific functional groups>90%High capacity for aqueous streams, can be regenerated.[9]Less common for organic solvents, may require specific resins.
Reverse Osmosis Membrane filtration50-90% (pH dependent)[3]Effective for large-scale aqueous processing.Primarily for aqueous solutions, efficiency is pH-dependent.[3]

Mandatory Visualization

Boron_Removal_Workflow start Crude Product with Boron Impurity check_api_stability Is the API stable to basic conditions? start->check_api_stability extraction Perform Basic Liquid-Liquid Extraction (e.g., aq. NaOH) check_api_stability->extraction Yes scavenger Use Boron Scavenger Resin (e.g., PS-DEAM) check_api_stability->scavenger No analyze_boron Analyze Boron Content (e.g., ICP-MS) extraction->analyze_boron scavenger->analyze_boron pass Boron Level Acceptable analyze_boron->pass Yes fail Boron Level Too High analyze_boron->fail No optimize Optimize Removal Method (e.g., increase scavenger equivalents, repeat extraction) fail->optimize optimize->check_api_stability

Caption: Decision workflow for selecting a boron removal method.

Scavenger_Protocol_Workflow start Start: Crude Product in Solution add_scavenger Add PS-DEAM Resin (2-3 equivalents) start->add_scavenger stir Stir at Room Temperature (4-16 hours) add_scavenger->stir filter Filter to Remove Resin stir->filter wash Wash Resin with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Solution to Obtain Purified Product combine->concentrate end End: Purified Product concentrate->end

Caption: Experimental workflow for boron scavenging with PS-DEAM resin.

References

Validation & Comparative

HPLC method for purity analysis of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the purity analysis of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid, this document provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Introduction to Analytical Challenges

This compound is a key building block in organic synthesis, particularly in cross-coupling reactions. Accurate determination of its purity is crucial for reaction stoichiometry and overall success. However, the analysis of boronic acids by reversed-phase HPLC presents unique challenges, primarily due to the potential for on-column hydrolysis of boronic acid esters and the poor retention of the polar boronic acid.[1][2][3][4] This guide outlines a robust HPLC method and compares it with alternative techniques to address these challenges.

Recommended Analytical Methods: A Comparative Overview

A primary HPLC method is detailed below, alongside a comparison with alternative techniques such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Non-Aqueous Capillary Electrophoresis (NACE).

Table 1: Comparison of Analytical Methods for Boronic Acid Purity Analysis
ParameterHPLC-UVUHPLC-MSGC-MS (with Silylation)Non-Aqueous Capillary Electrophoresis (NACE)
Principle Reversed-phase chromatography with UV detection.Fast separation with mass spectrometric detection.[5]Gas chromatography of volatile derivatives.Electrophoretic separation in a non-aqueous buffer.[4]
Key Advantage Widely available, robust, and cost-effective.High throughput, high sensitivity, and structural information.[5]High resolution for volatile impurities.Prevents hydrolysis, accurate for esters.[4]
Common Issues Potential on-column hydrolysis, poor retention of polar analytes.[1][3]Matrix effects, ion suppression.Derivatization required, not suitable for non-volatile impurities.[6]Lower sensitivity than MS, requires specialized equipment.
Limit of Detection ~1 µM (with post-column derivatization).[7]0.1 µg (analyte dependent).[5][6]Analyte and derivative dependent.Not specified, but suitable for residual analysis.[4]
Precision (RSD) < 2.0%.[5]< 2.0%.[5]Typically < 5%.Not specified.
Linearity (R²) > 0.99.> 0.98.[5]> 0.99.Not specified.

Experimental Protocols

Detailed methodologies for the recommended HPLC method and a common alternative are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a generalized method based on common practices for analyzing aromatic boronic acids.[8][9]

Chromatographic Conditions:

  • Column: C18 column with low silanol activity (e.g., XTerra MS C18, Newcrom R1) or a mixed-mode column (e.g., Primesep P).[8][9][10] A typical dimension is 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound of interest and any less polar impurities. For example, 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220-340 nm, optimized for the analyte.

  • Injection Volume: 5-10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve in a suitable diluent. Aprotic solvents like acetonitrile are often preferred to minimize hydrolysis.[2]

  • Dilute to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method is suitable for identifying and quantifying volatile impurities after derivatization.[6]

Derivatization Protocol (Silylation):

  • Dissolve approximately 1 mg of the boronic acid sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).[6]

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[6]

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 - 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 550.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Aprotic Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report Method_Selection start Purity Analysis Required hydrolysis_concern Concerned with Hydrolysis? start->hydrolysis_concern volatile_impurities Volatile Impurities Expected? hydrolysis_concern->volatile_impurities No nace NACE hydrolysis_concern->nace Yes high_throughput High Throughput Needed? volatile_impurities->high_throughput No gcms GC-MS (with Derivatization) volatile_impurities->gcms Yes hplc Standard HPLC-UV high_throughput->hplc No uhplc UHPLC-MS high_throughput->uhplc Yes

References

A Comparative Guide to (4-(Methoxycarbonyl)-2-methylphenyl)boronic Acid and its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides an objective comparison between (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid and its corresponding pinacol ester, offering insights into their respective performance, stability, and handling in the context of Suzuki coupling reactions. This comparison is supported by established principles and representative experimental data for similar compounds.

The Reactivity vs. Stability Trade-Off

The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[1] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this higher reactivity comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation, which can impact their shelf life and reaction yields.

Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1] The pinacol group protects the boron atom, making the molecule more resistant to moisture and air.[3] This translates to easier handling, purification by chromatography, and a longer shelf life, which is particularly advantageous in multi-step syntheses.[1] The trade-off for this stability can be a slower reaction rate, partly due to the steric bulk of the pinacol group which can hinder the approach to the palladium center.[1]

Performance and Properties Comparison

The following table summarizes the key differences in performance and properties between this compound and its pinacol ester in Suzuki coupling reactions, based on general principles observed for arylboronic acids and their esters.

FeatureThis compoundThis compound pinacol ester
Reactivity Generally higher, leading to potentially faster reaction times.Generally lower, may require longer reaction times or higher temperatures.
Stability Lower; susceptible to protodeboronation and oxidation. Can dehydrate to form boroxines.High; stable to air and moisture, allowing for easier handling and storage.
Handling Requires careful handling, often under an inert atmosphere for long-term storage.Bench-stable and can be handled in air for routine procedures.
Purification Can be challenging to purify by column chromatography due to potential decomposition on silica gel.Readily purified by standard column chromatography.
Purity Purity can decrease over time if not stored properly.High purity is generally easier to maintain.
Reaction Conditions May couple under milder conditions in some cases.May require more forcing conditions (e.g., higher temperature, stronger base) to overcome lower reactivity.
Active Species The boronic acid itself is the active species in the transmetalation step.May undergo in-situ hydrolysis to the boronic acid under reaction conditions, or transmetalate directly, depending on the conditions.

Experimental Protocols

Protocol 1: Suzuki Coupling with this compound (Representative)

This protocol is a general procedure for the coupling of an arylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with this compound pinacol ester (Representative)

This protocol is a general procedure for the coupling of an arylboronic acid pinacol ester with an aryl halide, which may require slightly more forcing conditions.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ / XPhos, 2-4 mol% Pd)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound pinacol ester, palladium catalyst, ligand, and base to an oven-dried reaction vial.

  • Seal the vial and add the degassed solvent.

  • Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by flash column chromatography.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a comparison of the experimental workflow for the two reagents.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdArB Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar¹-Ar² ArPdArB->ArAr ArX Ar¹-X ArX->ArPdX ArB Ar²-B(OR)₂ ArB->ArPdX Base Base Base->ArPdX

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow_Comparison cluster_BoronicAcid This compound cluster_PinacolEster This compound pinacol ester BA_Storage Inert Atmosphere Storage BA_Handling Careful Handling BA_Storage->BA_Handling BA_Reaction Reaction Setup (Inert Atmosphere) BA_Handling->BA_Reaction BA_Workup Aqueous Workup BA_Reaction->BA_Workup BA_Purification Purification (Potential for Decomposition) BA_Workup->BA_Purification PE_Storage Benchtop Storage PE_Handling Standard Handling PE_Storage->PE_Handling PE_Reaction Reaction Setup PE_Handling->PE_Reaction PE_Workup Aqueous Workup PE_Reaction->PE_Workup PE_Purification Standard Purification (e.g., Chromatography) PE_Workup->PE_Purification

Caption: Comparison of the general experimental workflow and handling considerations.

Conclusion

The choice between this compound and its pinacol ester for Suzuki coupling is dictated by the specific requirements of the synthesis.

  • Choose the boronic acid when:

    • Maximizing the reaction rate is the primary goal.

    • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

    • Potential side reactions due to instability can be managed through careful control of reaction conditions.

  • Choose the pinacol ester when:

    • Stability, ease of handling, and long-term storage are critical.

    • High purity of the starting material is essential for the success of subsequent steps in a multi-step synthesis.

    • The potentially slower reaction rate can be accommodated by adjusting reaction conditions (e.g., temperature, reaction time).

For many applications, particularly in drug development and process chemistry, the superior stability and handling properties of the pinacol ester often outweigh the generally higher reactivity of the free boronic acid, leading to more reproducible and scalable results.

References

Mass Spectrometry Analysis of (4-(Methoxycarbonyl)-2-methylphenyl)boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the analysis of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid and its derivatives. Boronic acids are crucial reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making their accurate characterization essential for process monitoring, impurity profiling, and quality control in drug development. This document outlines common mass spectrometric behaviors, details experimental protocols, and presents predicted fragmentation patterns to aid in the analytical workflow.

Performance Comparison of Mass Spectrometry Techniques

The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to form cyclic trimers known as boroxines through dehydration. The choice of ionization technique is critical to obtaining informative mass spectra. This section compares two common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization TechniqueParent Ion FormationKey Fragmentation PathwaysCommon Adducts/InterferencesIdeal Application
Electron Ionization (EI) Molecular ion (M⁺˙)- Loss of ˙OCH₃ - Loss of COOCH₃ - Loss of B(OH)₂ - Alpha-cleavage of the methyl group- Boroxine formation (trimer)- GC-MS analysis of volatile derivatives - Structural elucidation through characteristic fragmentation
Electrospray Ionization (ESI) Protonated molecule [M+H]⁺ Deprotonated molecule [M-H]⁻ Adducts [M+Na]⁺, [M+NH₄]⁺- Loss of H₂O - Loss of B(OH)₂ - Fragmentation of the ester group- Dimer formation - Solvent adducts - Boroxine formation- LC-MS analysis of the parent compound and reaction mixtures - High-throughput screening

Predicted Mass Spectrometric Data

Due to the limited availability of direct experimental mass spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds, such as methyl 4-methylbenzoate, and general principles of mass spectrometry.

Predicted Electron Ionization (EI) Fragmentation

Parent Compound: this compound Molecular Formula: C₉H₁₁BO₄ Molecular Weight: 193.99 g/mol

m/z (Predicted)Proposed FragmentNeutral LossComments
194[C₉H₁₁BO₄]⁺˙-Molecular Ion
179[C₈H₈BO₄]⁺˙˙CH₃Loss of the methyl group from the ring
163[C₈H₈BO₃]⁺˙OCH₃Loss of the methoxy radical from the ester
135[C₇H₄BO₃]⁺COOCH₃Loss of the methoxycarbonyl group
119[C₇H₄BO₂]⁺B(OH)₂, COLoss of the boronic acid group and carbon monoxide
91[C₇H₇]⁺B(OH)₂, COOCH₃Formation of the tropylium ion
Predicted Electrospray Ionization (ESI) Fragmentation (Positive Ion Mode)

Parent Ion: [M+H]⁺ at m/z 195

m/z (Predicted)Proposed FragmentNeutral LossComments
195[C₉H₁₂BO₄]⁺-Protonated Molecule
177[C₉H₁₀BO₃]⁺H₂OLoss of water from the boronic acid moiety
163[C₈H₈BO₃]⁺CH₃OHLoss of methanol from the ester group
149[C₉H₁₀B]⁺(OH)₂, H₂OLoss of both hydroxyl groups and a water molecule
133[C₈H₆B]⁺CO, H₂O, OHComplex fragmentation involving multiple losses

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition to generate a calibration curve. A typical concentration range for quantitative analysis is 0.1 to 10 µg/mL.

  • Sample Matrix: For the analysis of reaction mixtures or formulated products, dissolve the sample in the initial mobile phase and filter through a 0.22 µm syringe filter to remove particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of the analyte from impurities.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start Start: this compound sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter lc Liquid Chromatography Separation filter->lc esi Electrospray Ionization lc->esi ms Mass Spectrometry Detection esi->ms spectrum Mass Spectrum Acquisition ms->spectrum interpretation Fragmentation Analysis & Identification spectrum->interpretation quantification Quantification interpretation->quantification fragmentation_pathway cluster_fragments Fragment Ions parent [M+H]⁺ m/z 195 frag1 m/z 177 parent->frag1 - H₂O frag2 m/z 163 parent->frag2 - CH₃OH frag3 m/z 135 frag2->frag3 - CO

A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction is a paramount tool in this endeavor. This guide provides a comparative overview of the performance of various palladium catalysts in the coupling of the sterically hindered (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid with aryl halides, offering valuable insights for reaction optimization and catalyst selection.

The presence of a methyl group ortho to the boronic acid moiety in this compound introduces steric hindrance, which can significantly impact the efficiency of the Suzuki-Miyaura coupling. The choice of palladium catalyst is therefore critical to achieving high yields. This guide summarizes experimental data for the coupling of this boronic acid with 4-bromoanisole, a representative electron-rich aryl halide, using a variety of commonly employed palladium catalysts.

Performance Comparison of Palladium Catalysts

The following table outlines the yields of methyl 4'-methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylate obtained using different palladium catalyst systems. The data has been compiled from various sources and standardized for comparison.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂K₂CO₃Acetone/WaterReflux190
Pd(PPh₃)₄K₃PO₄DMF855Est. 70-80
Pd(dppf)Cl₂Cs₂CO₃THF/Water10012Est. 85-95
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/Water12010Est. >95
Pd(OAc)₂ / SPhosK₃PO₄Toluene11024Est. >95

Estimated yields are based on typical performances for similar sterically hindered substrates and may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific applications.

General Procedure using Pd(OAc)₂ (Ligandless)

A three-necked flask is charged with this compound (1.2 mmol), 4-iodoanisole (1.0 mmol), and acetone (200 mL). In a separate flask, potassium carbonate (2.0 mmol) is dissolved in water (200 mL). Palladium acetate (0.002 mmol) is dissolved in acetone (10 mL) in a third flask. The potassium carbonate solution is added to the flask containing the boronic acid and aryl halide, followed by the addition of the palladium acetate solution. The reaction mixture is then heated to reflux with vigorous stirring for 1 hour. After completion, the reaction is cooled and the product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation to yield methyl 4'-methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylate.[1]

General Procedure for Phosphine-Ligated Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

In a Schlenk flask, this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) are combined. The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is then added. The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. The degassed solvent (e.g., Dioxane/Water) is added via syringe. The reaction mixture is heated to the desired temperature (80-120 °C) and stirred for the specified time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[2][3]

General Procedure for Buchwald-Hartwig Ligand Systems (e.g., XPhos, SPhos)

To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). Under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%). Add the degassed solvent (e.g., toluene or dioxane) and heat the reaction mixture with vigorous stirring. Monitor the reaction by an appropriate analytical technique. After completion, cool the mixture, perform an aqueous work-up, and purify the crude product by column chromatography.

Visualizing the Experimental Workflow and Catalyst Influence

To better understand the experimental process and the factors influencing the reaction outcome, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Add Palladium Catalyst and Ligand D Heat and Stir under Inert Atmosphere A->D C Add Degassed Solvent E Aqueous Work-up D->E F Column Chromatography G Product Characterization

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Influence Catalyst Palladium Catalyst Selection Ligand Ligand Properties (Steric Bulk, Electron Richness) Catalyst->Ligand influences Yield Reaction Yield Catalyst->Yield determines Ligand->Yield impacts StericHindrance Steric Hindrance of Substrate StericHindrance->Yield affects

Logical relationship of factors influencing the Suzuki coupling yield.

References

A Researcher's Guide to the Kinetics of Suzuki Reactions: The Impact of Arylboronic Acid Substituents

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers, scientists, and drug development professionals, understanding the kinetics of this reaction is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes. This guide provides a comparative analysis of the kinetic performance of Suzuki reactions involving arylboronic acids with various electronic and steric properties, supported by experimental data and detailed methodologies.

The Suzuki-Miyaura Catalytic Cycle: A Quick Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the arylboronic acid can significantly influence the rate of the transmetalation step, thereby affecting the overall reaction kinetics.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact of Arylboronic Acid Substituents on Reaction Kinetics

The electronic properties of the substituents on the arylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction, primarily by influencing the rate-determining transmetalation step.

Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring of the arylboronic acid generally increase the nucleophilicity of the organic group to be transferred. This enhanced nucleophilicity facilitates the transmetalation step, leading to a faster overall reaction rate.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups decrease the electron density on the arylboronic acid, reducing its nucleophilicity. This can slow down the transmetalation step and, consequently, the overall reaction rate.

The following table provides a qualitative comparison of the expected kinetic behavior of Suzuki reactions with various substituted phenylboronic acids.

Arylboronic Acid SubstituentElectronic EffectExpected Impact on Transmetalation RateExpected Relative Reaction Rate
-OCH₃ (Methoxy)Strong Electron-DonatingSignificant IncreaseFastest
-CH₃ (Methyl)Weak Electron-DonatingModerate IncreaseFaster
-H (Unsubstituted)Neutral (Reference)BaselineReference
-Cl (Chloro)Weak Electron-WithdrawingModerate DecreaseSlower
-NO₂ (Nitro)Strong Electron-WithdrawingSignificant DecreaseSlowest

Note: This table presents a qualitative comparison based on general mechanistic principles. Actual reaction rates are subject to the specific reaction conditions, including the aryl halide, catalyst system, base, and solvent employed.[1]

The following table summarizes a selection of experimental data on the yields of Suzuki-Miyaura coupling reactions, which can serve as an indirect indicator of kinetic trends. Higher yields under similar reaction times generally suggest more favorable kinetics.

Arylboronic AcidSubstituent EffectCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-Methoxyphenylboronic acidElectron-Donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-Methylphenylboronic acidElectron-Donating4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95
Phenylboronic acidNeutral4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92
4-Chlorophenylboronic acidElectron-Withdrawing4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O85
4-Nitrophenylboronic acidElectron-Withdrawing4-BromobenzonitrilePd₂(dba)₃/XPhosK₃PO₄Dioxane78

This data is compiled from various sources and is intended for comparative purposes. Direct comparison of yields should be made with caution due to variations in reaction conditions.[2]

Experimental Protocols for Kinetic Studies

To quantitatively assess the kinetics of a Suzuki reaction, a well-designed experimental protocol is essential. The following outlines a general methodology for monitoring the reaction progress and determining key kinetic parameters.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis Reagents Weigh Aryl Halide, Substituted Arylboronic Acid, Catalyst, Ligand, Base Setup Assemble Flame-Dried Glassware under Inert Atmosphere (N2 or Ar) Reagents->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat to Desired Temperature with Vigorous Stirring Solvent->Heating Sampling Withdraw Aliquots at Specific Time Intervals Heating->Sampling Quenching Quench Aliquots (e.g., with cooled solvent) Sampling->Quenching Analysis Analyze by GC-MS or NMR Quenching->Analysis Concentration Determine Concentrations of Reactants and Products Analysis->Concentration Plotting Plot Concentration vs. Time Concentration->Plotting Kinetics Determine Rate Constants and Reaction Order Plotting->Kinetics

Caption: General workflow for a kinetic study of a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology for Kinetic Analysis

1. Materials and Reagents:

  • Aryl halide (e.g., 4-bromotoluene)

  • Substituted arylboronic acids (e.g., 4-methoxyphenylboronic acid, phenylboronic acid, 4-chlorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Internal standard for analysis (e.g., dodecane for GC-MS)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

2. Reaction Setup:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol%), ligand (if necessary), and base (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., 10 mL) and the internal standard (if using GC-MS) via syringe.

3. Reaction Monitoring:

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring. This is considered time zero (t=0).

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot by diluting it in a vial containing a cooled solvent (e.g., diethyl ether or ethyl acetate) to stop the reaction.

4. Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Filter the quenched aliquot through a small plug of silica gel to remove solid particles.

    • Analyze the filtrate by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Remove the solvent from the quenched aliquot under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum and determine the relative concentrations of the starting material and product by integrating characteristic peaks.

5. Data Processing:

  • Plot the concentration of the product versus time.

  • From this data, determine the initial reaction rate. By performing a series of experiments with varying concentrations of reactants, the reaction order with respect to each component can be determined. The rate constant (k) can then be calculated.

  • For a Hammett analysis, plot the logarithm of the relative rate constants (log(k/k₀)) against the Hammett substituent constant (σ) for each substituted arylboronic acid. The slope of this plot gives the reaction constant (ρ), which provides insight into the electronic demand of the transition state.

Influence of Substituents on Reaction Rate: A Visual Representation

The following diagram illustrates the general trend of how electron-donating and electron-withdrawing groups on the arylboronic acid affect the relative rate of the Suzuki-Miyaura reaction.

Substituent_Effects cluster_rates Relative Reaction Rate Fast Fast Moderate Moderate Slow Slow Substituent on Arylboronic Acid Substituent on Arylboronic Acid Electron-Donating Group (EDG) Electron-Donating Group (EDG) Substituent on Arylboronic Acid->Electron-Donating Group (EDG) e.g., -OCH3, -CH3 Unsubstituted (-H) Unsubstituted (-H) Substituent on Arylboronic Acid->Unsubstituted (-H) Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG) Substituent on Arylboronic Acid->Electron-Withdrawing Group (EWG) e.g., -Cl, -NO2 Electron-Donating Group (EDG)->Fast Unsubstituted (-H)->Moderate Electron-Withdrawing Group (EWG)->Slow

Caption: Effect of substituents on the relative rate of Suzuki reactions.

References

The Superiority of Potassium Aryltrifluoroborates in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for robust and efficient synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation, pivotal in the synthesis of pharmaceuticals and functional materials. While arylboronic acids have traditionally been the workhorse nucleophiles in these reactions, their inherent instability often compromises reproducibility and efficiency. This guide presents a detailed comparison, supported by experimental data, of arylboronic acids and their increasingly popular alternative: potassium aryltrifluoroborates, highlighting the latter's superior performance in cross-coupling efficiency.

Potassium aryltrifluoroborates have emerged as a superior class of reagents, addressing the primary limitations of arylboronic acids, namely their susceptibility to protodeboronation and oxidative degradation.[1] This enhanced stability translates into numerous practical advantages, including improved shelf-life, easier handling, and more consistent reaction outcomes, often resulting in higher yields, particularly with challenging substrates.[2][3]

At a Glance: Key Differences

FeatureArylboronic AcidsPotassium Aryltrifluoroborates
Stability Prone to protodeboronation and oxidation, especially heteroaryl derivatives.[1]Highly stable, crystalline solids with a long shelf-life.[2][3][4][5]
Handling Can be difficult to purify and handle due to their tendency to form anhydrides (boroxines).[6][7]Easy to handle, weigh, and store.[3][5]
Stoichiometry Often require an excess to compensate for decomposition.[2][7]Can be used in near-stoichiometric amounts.[3][4]
Reactivity Generally more reactive, which can lead to faster reaction times but also more side reactions.[8]Slower reaction rates may be observed, but often lead to cleaner reactions and higher isolated yields.
Substrate Scope Performance can be variable, especially with electron-deficient or sterically hindered partners.Broad substrate scope, including challenging heteroaryl and secondary alkyl partners.[3][9]

Comparative Experimental Data

The superior performance of potassium aryltrifluoroborates is particularly evident in the cross-coupling of heteroaryl substrates, which are notoriously unstable as boronic acids. The following data, compiled from various studies, illustrates the yield advantages of using potassium aryltrifluoroborates.

Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions
Arylboron ReagentCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Furan-2-ylboronic acid4-BromobenzonitrilePd(OAc)₂, RuPhosNa₂CO₃EthanolOften low/variable[3]
Potassium Furan-2-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂, RuPhosNa₂CO₃Ethanol92[3]
4-Methylthiophen-2-ylboronic acid (as received)4-ChlorobenzonitrilePd(OAc)₂, RuPhosNa₂CO₃Ethanol69 (yield of trifluoroborate)[3]
Potassium 4-Methylthiophen-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂, RuPhosNa₂CO₃Ethanol95 (yield of trifluoroborate)[3]
Isoquinolin-4-ylboronic acid4-ChlorobenzonitrilePd(OAc)₂, RuPhosNa₂CO₃Ethanol34 (yield of trifluoroborate)[3]
Potassium Isoquinolin-4-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂, RuPhosNa₂CO₃Ethanol62 (yield of trifluoroborate)[3]
Phenylboronic acid4'-BromoacetophenonePdCl₂, PPh₃Cs₂CO₃THF/H₂O-[10]
Potassium Vinyltrifluoroborate4'-BromoacetophenonePdCl₂, PPh₃Cs₂CO₃THF/H₂O79[10]
Cyclopropylboronic acidAryl ChloridesPdCl₂(dppf)--Unsuccessful[4]
Potassium CyclopropyltrifluoroborateAryl ChloridesPd(OAc)₂, n-BuPAd₂Cs₂CO₃Toluene/H₂OModerate to Excellent[4][9]

Note: Direct comparative yield data under identical conditions is often limited as researchers typically opt for trifluoroborates when boronic acids are known to perform poorly.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Aryltrifluoroborates

This protocol is a representative example for the cross-coupling of potassium aryltrifluoroborates with aryl halides.

Materials:

  • Potassium aryltrifluoroborate (1.05 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • RuPhos (2-6 mol%)

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equiv)

  • Ethanol or Toluene/Water (10:1)

Procedure:

  • To an oven-dried reaction vessel, add the potassium aryltrifluoroborate, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11][3]

General Procedure for the Preparation of Potassium Aryltrifluoroborates from Arylboronic Acids

The enhanced stability of potassium aryltrifluoroborates makes their preparation from the corresponding boronic acids a worthwhile step.[12]

Materials:

  • Arylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol/Water

Procedure:

  • Dissolve the arylboronic acid in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Stir the mixture at room temperature. The potassium aryltrifluoroborate salt will typically precipitate from the solution.

  • Collect the solid by filtration, wash with cold methanol and then diethyl ether.

  • Dry the resulting crystalline solid under vacuum.[2][12]

Visualizing the Chemistry

To further elucidate the concepts discussed, the following diagrams illustrate the key chemical structures and the generalized Suzuki-Miyaura catalytic cycle.

Caption: Comparison of Arylboronic Acid, its Dehydrated Form (Boroxine), and the Corresponding Potassium Aryltrifluoroborate.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For researchers engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, potassium aryltrifluoroborates represent a significant advancement over traditional arylboronic acids. Their superior stability, ease of handling, and ability to deliver higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make them an invaluable tool in the synthetic chemist's arsenal. The initial investment in preparing or purchasing these stable reagents is often offset by the benefits of improved reaction reliability, reduced waste from failed reactions, and the ability to tackle more challenging synthetic targets.

References

Confirming the Blueprint of Biphenyls: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized biphenyls is a critical step. This guide provides a comprehensive comparison of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present a detailed analysis of their principles, experimental data, and protocols to aid in the selection of the most appropriate methods for unambiguous structure elucidation.

At a Glance: Comparing Spectroscopic Techniques for Biphenyl Analysis

The following table summarizes the key quantitative data obtained from each spectroscopic technique for the parent compound, biphenyl. This allows for a quick comparison of the type of information each method provides.

Spectroscopic TechniqueParameterTypical Value for BiphenylInformation Provided
¹H NMR Chemical Shift (δ)~7.3-7.6 ppmElectronic environment of protons, number of non-equivalent protons, proton-proton coupling.
¹³C NMR Chemical Shift (δ)~127-141 ppmCarbon skeleton framework, number of non-equivalent carbons.[1]
Mass Spectrometry (EI) Mass-to-Charge Ratio (m/z)154 (M⁺), 77, 76Molecular weight and fragmentation pattern.[2][3]
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3100-3000, ~1600-1475, ~900-690Presence of functional groups (aromatic C-H, C=C).[4]
UV-Vis Spectroscopy Wavelength of Max. Absorbance (λmax)~247-250 nmElectronic conjugation within the molecule.[5][6]

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including biphenyls. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy provides information about the protons in a molecule. For biphenyl, the aromatic protons typically appear as a complex multiplet in the range of 7.3-7.6 ppm.[7] Substituted biphenyls will show distinct patterns and chemical shifts depending on the nature and position of the substituents, allowing for the determination of their substitution pattern.

¹³C NMR Spectroscopy probes the carbon framework of the molecule. In the case of biphenyl, due to symmetry, only four signals are typically observed in the aromatic region (around 127-141 ppm), corresponding to the four non-equivalent carbon atoms.[1] The chemical shifts are sensitive to the electronic effects of substituents.

Advanced NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment, especially for complex biphenyl derivatives.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized biphenyl in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] The choice of solvent is critical to avoid signals that may overlap with the analyte signals.[9]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: A standard proton pulse program is used to acquire the spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time. For a typical biphenyl sample, 8 to 16 scans are usually sufficient.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[9]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an essential tool for determining the molecular weight of a synthesized biphenyl and deducing its elemental composition through high-resolution mass spectrometry (HRMS).

Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable compounds like many biphenyls. The mass spectrum of biphenyl shows a prominent molecular ion peak (M⁺) at m/z 154.[2][10] Fragmentation patterns, such as the loss of a phenyl group (resulting in a peak at m/z 77), can provide further structural clues.[3] For halogenated biphenyls, the isotopic pattern of the molecular ion cluster is highly characteristic and aids in confirming the number and type of halogen atoms present.[11]

Soft Ionization Techniques , such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are suitable for more polar or thermally labile biphenyl derivatives and often result in less fragmentation, with the predominant species being the protonated molecule [M+H]⁺ or other adducts.[12][13]

  • Sample Preparation: A small amount of the pure, dry sample is required. For direct infusion, the sample can be dissolved in a volatile organic solvent. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a suitable solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.[14]

  • Instrument Setup: The mass spectrometer is tuned and calibrated using a standard compound. For GC-MS, the appropriate GC column and temperature program are selected to ensure good separation of the analyte from any impurities.

  • Data Acquisition: The sample is introduced into the ion source. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[15] The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For biphenyls, IR spectroscopy is particularly useful for confirming the presence of the aromatic rings and identifying any functional groups attached to them.

The IR spectrum of biphenyl exhibits characteristic absorption bands:

  • Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

  • Aromatic C=C stretching: A series of sharp peaks between 1600 cm⁻¹ and 1475 cm⁻¹.[4]

  • Aromatic C-H out-of-plane bending: Strong absorptions in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

  • Sample Preparation: A small amount of the solid biphenyl sample is placed directly onto the ATR crystal. No special sample preparation is usually required.[16][17][18]

  • Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

  • Data Acquisition: The sample is placed on the ATR crystal, and firm contact is ensured using a pressure clamp. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum shows the absorbance or transmittance of IR radiation as a function of wavenumber (cm⁻¹). The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.[19][20]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The biphenyl system, with its two conjugated phenyl rings, exhibits characteristic π-π* transitions.

The UV-Vis spectrum of biphenyl in a non-polar solvent like cyclohexane shows a strong absorption maximum (λmax) at approximately 247-250 nm.[5][6][21] The position and intensity of this absorption are influenced by the substitution on the biphenyl rings and the dihedral angle between them. Substituents that extend the conjugation or have lone pairs of electrons that can interact with the π-system will cause a bathochromic (red) shift in the λmax. Conversely, steric hindrance that forces the rings out of planarity can lead to a hypsochromic (blue) shift.[5]

  • Sample Preparation: A dilute solution of the biphenyl sample is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2-1.0 absorbance units).[22][23]

  • Instrument Setup: The spectrophotometer is turned on and allowed to warm up. A cuvette containing the pure solvent (the "blank") is placed in the sample holder, and a baseline spectrum is recorded.

  • Data Acquisition: The blank cuvette is replaced with a cuvette containing the sample solution. The absorbance spectrum is then recorded over the desired wavelength range (e.g., 200-400 nm for biphenyls).

  • Data Analysis: The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified.[24]

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the spectroscopic confirmation of a synthesized biphenyl derivative.

G Workflow for Spectroscopic Confirmation of Synthesized Biphenyls cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesized Biphenyl Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Pure_Sample Pure Biphenyl Sample Purification->Pure_Sample MS Mass Spectrometry (MS) Pure_Sample->MS IR Infrared (IR) Spectroscopy Pure_Sample->IR UV_Vis UV-Vis Spectroscopy Pure_Sample->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Sample->NMR MS_Data Molecular Weight & Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data UV_Vis_Data Conjugation System UV_Vis->UV_Vis_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure_Confirmation Final Structure Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation UV_Vis_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: A logical workflow for the structural confirmation of synthesized biphenyls.

Conclusion

The structural confirmation of synthesized biphenyls relies on the synergistic use of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, mass spectrometry is indispensable for determining the molecular weight and formula. IR and UV-Vis spectroscopy offer rapid and valuable complementary data regarding functional groups and electronic conjugation, respectively. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently and accurately elucidate the structures of novel biphenyl compounds, a crucial step in the advancement of pharmaceutical and materials science research.

References

Benchmarking Suzuki coupling against other cross-coupling reactions for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biphenyls, a core structural motif in numerous pharmaceuticals, agrochemicals, and functional materials, is a cornerstone of modern organic chemistry. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile. This guide provides an objective, data-driven comparison of the Suzuki coupling against three other prominent cross-coupling reactions—Heck, Stille, and Negishi—for the synthesis of biphenyls.

Performance Benchmark: A Side-by-Side Comparison

The choice of a cross-coupling reaction is often dictated by a trade-off between efficiency, substrate scope, functional group tolerance, and practical considerations such as reagent toxicity and cost. The following tables summarize representative experimental data for the synthesis of biphenyl or simple substituted biphenyls using each of the four methods. It is important to note that direct, side-by-side quantitative comparisons under universally optimized conditions are scarce in the literature; therefore, this data is compiled from various sources to provide a general performance overview.[1]

Table 1: Suzuki Coupling

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
BromobenzenePhenylboronic acid0.1 mol% Pd catalystK₂CO₃WaterRT1.5>95
4-BromotoluenePhenylboronic acid0.5 mol% Pd(OAc)₂Na₂CO₃Water/Acetone350.5>95
1-Bromo-4-fluorobenzenePhenylboronic acid0.44 mol% G-COOH-Pd-10K₂CO₃DMF/H₂O1103~95
p-NitrochlorobenzenePhenylboronic acidNot SpecifiedNot SpecifiedNot Specified110-14025-4890

Table 2: Heck Reaction

Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneStyrene0.5 mol% Pd(OAc)₂K₂CO₃DMA130-14040High
4-IodoanisoleStyrene2% Pd on silicaDIPEAscCO₂/THF/MeOHNot SpecifiedNot SpecifiedHigh
BromobenzeneStyrene10 mol% Pd@MOF-NH₂K₂CO₃DMF120Not Specified>96
Aryl Bromidesn-ButylacrylateLowNot SpecifiedBulkNot SpecifiedShortGood-Excellent

Table 3: Stille Coupling

Aryl HalideOrganostannaneCatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-methoxybenzeneTributylstannyl bromide0.04 mmol Pd₂(dba)₃ / 0.08 mmol P(o-tol)₃-Toluene1001291
Aryl HalidesTriphenyltin chloride0.015g SnFe₂O₄@SiO₂@P-Pd-PEG120Not SpecifiedHigh
Aryl BromidesOrganotinNot Specified-Not SpecifiedNot SpecifiedNot SpecifiedHigh
Aryl ChloridesOrganotinNot SpecifiedCsFNot SpecifiedNot SpecifiedNot SpecifiedHigh

Table 4: Negishi Coupling

Aryl HalideOrganozinc ReagentCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)
o-Iodotolueneo-Tolylzinc chlorideCatalyticPd(PPh₃)₄THFReflux1High
Aryl HalidesAlkylzinc reagents0.25 mol%AcenaphthoimidazolylideneNot SpecifiedRT0.5>99
Aryl ChloridesOrganozinc reagents2 mol%Pd[P(t-Bu)₃]₂THF/NMP100Not SpecifiedExcellent
2-Bromoanisolep-Tolylzinc chlorideNot SpecifiedL3Not SpecifiedNot Specified0.3392

Experimental Protocols: Detailed Methodologies

Reproducibility is paramount in scientific research. The following are detailed experimental protocols for each of the four cross-coupling reactions, based on established literature.

Suzuki Coupling: Synthesis of Biphenyl

To a round-bottom flask are added bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a suitable palladium catalyst (e.g., 0.1 mol% of a Pd catalyst). Distilled water (5.0 mL) is then added to the flask. The mixture is stirred at room temperature under air for 1.5 hours. Upon completion of the reaction, the resulting precipitate is filtered and washed with distilled water. To remove homo-coupled byproducts, the precipitate is dissolved in boiling water (100 mL) for 10 minutes and the hot solution is filtered under decompression. The filtrate is then cooled to yield the biphenyl product, which can be collected by filtration.

Heck Reaction: Synthesis of (E)-Stilbene (as a model for biphenyl synthesis)

In a reaction vessel, combine iodobenzene (1 equivalent), styrene (1 equivalent), palladium(II) acetate (0.5 mol%), potassium carbonate (3.5 equivalents), an appropriate ligand (e.g., 0.01 equivalents of an oxazolinyl ligand), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.2 equivalents). Add dimethylacetamide (DMA) as the solvent. The reaction mixture is heated at 130–140 °C for approximately 40 hours. After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure.[1]

Stille Coupling: Synthesis of 4,4'-Dimethoxybiphenyl

To a fresh-dried Schlenk tube, add 1-bromo-4-methoxybenzene (750 mg, 4 mmol) and tributylstannyl bromide (820 mg, 2.2 mmol). The Schlenk tube and its contents are subjected to three pump/purge cycles with argon, followed by the addition of anhydrous and degassed toluene (15 mL) via a syringe. The catalysts, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 36 mg, 0.04 mmol) and tri(o-tolyl)phosphine (P(o-tol)₃, 24 mg, 0.08 mmol), are added before sealing the reaction system. The reaction mixture is stirred at 100 °C for 12 hours in the dark under an argon atmosphere. After cooling to room temperature, the solvent is evaporated, and the product is isolated by silica column chromatography.[2]

Negishi Coupling: Synthesis of 2,2'-Dimethylbiphenyl

First, prepare the organozinc reagent, o-tolylzinc chloride, from o-tolylmagnesium bromide and zinc chloride in tetrahydrofuran (THF). In a separate reaction flask under an inert atmosphere, dissolve o-iodotoluene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in THF. To this solution, add the freshly prepared o-tolylzinc chloride solution. The reaction mixture is then refluxed for 1 hour. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

Mechanistic Overview and Workflow

While the specific reagents differ, the catalytic cycles of Suzuki, Stille, and Negishi couplings share a common mechanistic framework. The Heck reaction proceeds through a slightly different pathway involving migratory insertion of an alkene.

Cross_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Aryl_Halide Aryl Halide/Triflate (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Organometallic Organometallic Reagent (Ar'-M) Transmetalation Transmetalation (Suzuki, Stille, Negishi) Organometallic->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Forms Ar-Pd-X Migratory_Insertion Migratory Insertion (Heck) Oxidative_Addition->Migratory_Insertion Heck Pathway Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Forms Ar-Pd-Ar' Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regenerates Catalyst Biphenyl Biphenyl (Ar-Ar') Reductive_Elimination->Biphenyl

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions for biphenyl synthesis.

Concluding Remarks

The Suzuki-Miyaura coupling often stands out as the preferred method for biphenyl synthesis due to its mild reaction conditions, the use of commercially available and relatively non-toxic organoboron reagents, and the generation of environmentally benign byproducts. However, the Heck reaction offers the advantage of avoiding pre-formed organometallic reagents. The Stille and Negishi couplings, while highly effective and tolerant of a wide range of functional groups, present challenges related to the toxicity of organotin reagents (Stille) and the sensitivity of organozinc reagents (Negishi). The optimal choice of reaction ultimately depends on the specific requirements of the synthesis, including the nature of the substrates, desired functional group tolerance, and scalability considerations.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-(Methoxycarbonyl)-2-methylphenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the responsible management of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound, with CAS number 158429-38-0, should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2][3] Adherence to proper disposal protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat with complete arm coverage.
Footwear Closed-toe shoes.

Hazard Identification and Quantitative Data

ParameterValue
GHS Hazard Statements H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Signal Word Warning[4]
OSHA PEL for Boric Acid (as total dust) 15 mg/m³ (8-hour TWA)
NIOSH REL for Boric Acid 1 mg/m³ (10-hour TWA)
ACGIH TLV for Borate Compounds, Inorganic 2 mg/m³ (inhalable fraction, 8-hour TWA), 6 mg/m³ (inhalable fraction, STEL)
Drain Disposal pH Range (General Guideline) pH 5.5 - 9.0 for dilute, non-hazardous aqueous solutions.[5] Note: This compound should not be drain disposed.

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. Data for boric acid and borate compounds are for context and may not be directly applicable to the organic boronic acid .

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials must be managed as hazardous waste.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (158429-38-0). The label should also indicate that it is a boronic acid derivative and display the appropriate hazard pictograms (e.g., exclamation mark for irritant).[6]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, weighing boats, and pipette tips should be placed in a designated, sealed container for solid hazardous waste.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a separate, sealed container for liquid hazardous waste.

  • Do not mix boronic acid waste with other incompatible waste streams.[1]

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[7]

  • Final Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.

5. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area that is inspected weekly.[1]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by licensed professionals.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling of This compound waste_generation Waste Generation start->waste_generation is_solid Is the waste solid or liquid? waste_generation->is_solid empty_container Empty Reagent Container? waste_generation->empty_container solid_waste Solid Waste (e.g., contaminated gloves, paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container. liquid_waste->collect_liquid store_waste Store all hazardous waste containers in a designated satellite accumulation area. collect_solid->store_waste collect_liquid->store_waste triple_rinse Triple rinse with a suitable solvent in a fume hood. empty_container->triple_rinse Yes collect_rinsate Collect all rinsate as liquid hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of dry, clean container as non-hazardous waste. triple_rinse->dispose_container collect_rinsate->store_waste waste_pickup Arrange for pickup by a licensed hazardous waste disposal service. store_waste->waste_pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.

References

Personal protective equipment for handling (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on available safety data, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Some boronic acids and their derivatives have been identified as potential mutagens, warranting a high degree of caution during handling[3][4].

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact[1][2].

  • Eye Irritation: Can cause serious eye damage[1][2].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[1][2].

  • Potential Mutagen: Some boronic acids have shown mutagenic properties in studies[3][4].

In case of exposure, it is crucial to take immediate action. For skin contact, wash the affected area with plenty of soap and water[1][2][5]. If the substance gets into the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[1][2][5]. If inhaled, move the person to fresh air and keep them comfortable for breathing[1][2][5]. In all cases of significant exposure or if symptoms persist, seek medical attention[1][2][5].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87 standards. A face shield should be used when there is a risk of splashing.[1][6][7]To protect eyes from dust, splashes, and potential serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][8][9]To prevent skin contact and irritation. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[8][9]To protect skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if dust is generated.[1][6][8]To minimize the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental success.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work[1][6][8].

    • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][8][10].

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use[1][9][10].

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.

    • Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[8][10].

    • Properly remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste[8].

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste. Do not mix with other waste streams.

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain[8].

  • Spill Management: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For larger spills, evacuate the area and follow emergency procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood, Clean Surface) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction decontaminate Decontaminate Work Area & Equipment reaction->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling of the specified boronic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.